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Foundational

Precision Asymmetric Synthesis and Mechanism of Action of Monomethyl 3-Methylglutarate: A Comprehensive Technical Guide

Executive Summary Monomethyl 3-methylglutarate (CAS 27151-65-1), systematically known as 5-methoxy-3-methyl-5-oxopentanoic acid, is a highly versatile, desymmetrized chiral building block widely utilized in advanced orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Monomethyl 3-methylglutarate (CAS 27151-65-1), systematically known as 5-methoxy-3-methyl-5-oxopentanoic acid, is a highly versatile, desymmetrized chiral building block widely utilized in advanced organic synthesis[1]. As a bifunctional molecule, it bridges the gap between simple aliphatic precursors and complex, stereodefined active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of its orthogonal reactivity, details self-validating experimental protocols for its synthesis and chiral resolution, and explores its critical role in the development of blockbuster therapeutics such as Pregabalin and complex marine macrolides like Azaspiracid[2].

Structural Dynamics & Mechanism of Action

The "mechanism of action" of monomethyl 3-methylglutarate in a synthetic context is governed by its orthogonal chemoselectivity . The molecule features three distinct functional domains:

  • The Methyl Ester Terminus (C1): Acts as a robust, latent carboxylate. Under mild activation or reduction conditions, the ester remains completely inert, preventing unwanted polymerization or di-functionalization[1].

  • The Free Carboxylic Acid Terminus (C5): Highly susceptible to nucleophilic acyl substitution. It can be selectively activated into an acyl chloride or mixed anhydride, or reduced to a primary alcohol.

  • The C3 Stereocenter: The branching methyl group provides critical steric bulk. When isolated as an enantiopure (R)- or (S)-isomer, this stereocenter dictates the three-dimensional trajectory of subsequent synthetic steps, effectively transferring its chirality to the final API[2].

Bifunctional Reactivity Pathway

G Core Monomethyl 3-Methylglutarate Act Carboxyl Activation (Mixed Anhydride) Core->Act Red Chemoselective Reduction (BH3-DMS) Core->Red Ester Protected Methyl Ester (Inert under mild conditions) Core->Ester Preserved Amide Amidation (Pregabalin Precursor) Act->Amide Alc Alcohol / Aldehyde (Macrolide Precursor) Red->Alc

Bifunctional reactivity and chemoselective pathways in organic synthesis.

Self-Validating Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for every reagent choice and In-Process Controls (IPCs) to guarantee reproducibility.

Protocol A: High-Yield Desymmetrization via Methanolysis

This protocol describes the ring-opening of prochiral 3-methylglutaric anhydride to yield racemic monomethyl 3-methylglutarate[3].

Step-by-Step Methodology:

  • Reaction Setup: Charge a dry, round-bottom flask with 3-methylglutaric anhydride (1.0 eq, e.g., 97.1 mmol) and anhydrous methanol (1.2 eq, e.g., 116.3 mmol)[3].

    • Causality: Methanol acts as both the nucleophile and the solvent. A slight stoichiometric excess drives the equilibrium forward while minimizing the formation of dimethyl ester byproducts. Anhydrous conditions are critical to prevent competitive hydrolysis to the diacid.

  • Thermal Activation: Stir the mixture at 80 °C for 45 minutes[3].

    • Causality: Thermal energy is sufficient to overcome the activation barrier for anhydride ring-opening. Avoiding basic catalysts (like sodium methoxide) at this stage prevents unwanted transesterification or racemization of the backbone.

  • IPC (In-Process Control): Analyze an aliquot via Gas Chromatography (GC). The reaction is deemed complete when the anhydride peak (retention time distinct from the monoester) is < 0.5% area.

  • Isolation: Evaporate the excess methanol under reduced pressure.

    • Causality: Because no salts or catalysts were used, simple vacuum distillation yields the pure racemic monoester quantitatively (~99% yield) without the need for aqueous workup[3].

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

To isolate the highly valuable (R)-enantiomer, a classical resolution using cinchonidine is employed[2].

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic monomethyl 3-methylglutarate (1.0 eq) and cinchonidine (1.0 eq) in a refluxing mixture of acetone and water (9:1 v/v).

    • Causality: Cinchonidine, a naturally occurring chiral alkaloid, forms a diastereomeric salt with the monoester. The specific solvent ratio is chosen to maximize the solubility difference between the (R)-salt and the (S)-salt at varying temperatures.

  • Fractional Crystallization: Allow the solution to cool ambiently to room temperature, then chill to 0 °C for 12 hours.

    • Causality: Slow, controlled cooling prevents the kinetic trapping of the undesired (S)-salt, ensuring that only the thermodynamically stable (R)-cinchonidine salt precipitates.

  • IPC: Filter the crystals and perform chiral HPLC on a small, acidified sample to check the enantiomeric excess (ee). Target ee is >98%.

  • Acidic Cleavage: Suspend the filtered crystals in ethyl acetate and wash with 1M HCl.

    • Causality: The hydrochloric acid protonates the cinchonidine, driving it into the aqueous phase as a soluble hydrochloride salt, while the liberated enantiopure (R)-monomethyl 3-methylglutarate partitions into the organic ethyl acetate layer[2].

G A 3-Methylglutaric Anhydride B Methanolysis (MeOH, 80°C) A->B C Racemic Monomethyl 3-Methylglutarate B->C D Chiral Resolution (Cinchonidine) C->D E (R)-Monomethyl 3-Methylglutarate D->E Crystallization F (S)-Monomethyl 3-Methylglutarate D->F Mother Liquor

Workflow for synthesis and chiral resolution of monomethyl 3-methylglutarate.

Quantitative Data & Comparative Analysis

The selection of a desymmetrization or resolution strategy depends heavily on the scale and desired purity. The table below summarizes the quantitative metrics of the industry-standard methodologies.

Synthetic StrategyKey Reagents / CatalystsYield (%)Enantiomeric Excess (ee %)Scalability & Industrial Viability
Thermal Methanolysis Anhydrous Methanol (80 °C)99%N/A (Racemic)High: Catalyst-free, quantitative yield, zero aqueous waste[3].
Base-Catalyzed Hydrolysis Dimethyl ester + Ba(OH)₂ / MeOH94.4%N/A (Racemic)High: Excellent for large-scale batch processing[4].
Chemical Resolution Cinchonidine / Acetone-Water35-40%*> 98%High: Standard for Pregabalin precursors; alkaloid is recoverable[2].
Enzymatic Desymmetrization Novozym 435 (Lipase B)> 90%> 95%Medium: Greener alternative, but enzyme cost limits massive scale-up[5].

*Note: Maximum theoretical yield for a classical kinetic resolution is 50%. A 35-40% isolated yield represents 70-80% efficiency of the theoretical maximum.

Applications in Advanced Drug Development

Synthesis of Pregabalin (Lyrica)

Pregabalin, a blockbuster anticonvulsant and analgesic, relies heavily on the (R)-enantiomer of monomethyl 3-methylglutarate.

  • Amidation: The free carboxylic acid of (R)-monomethyl 3-methylglutarate is activated via a mixed anhydride intermediate and treated with ammonia to form (R)-3-methyl-4-carbamoylbutanoate.

  • Hofmann Rearrangement: The amide is subjected to a Hofmann rearrangement (using Br₂/NaOH). The migration of the alkyl chain to the nitrogen atom yields a primary amine.

  • Stereochemical Nuance: Following the hydrolysis of the methyl ester, the final product is (S)-Pregabalin. The apparent inversion from (R) to (S) is not a physical inversion of the chiral center, but rather a change in Cahn-Ingold-Prelog (CIP) priorities due to the conversion of the carbon-heavy amide into a lighter amine group.

Synthesis of Complex Marine Macrolides (Azaspiracid)

In the total synthesis of complex natural products like Azaspiracid, the precise stereocontrol of aliphatic chains is paramount. (R)-monomethyl 3-methylglutarate serves as the foundational synthon. The carboxylic acid is chemoselectively reduced to an alcohol using Borane-Dimethyl Sulfide (BH₃-DMS), leaving the methyl ester intact. This alcohol is then oxidized to an aldehyde, setting the stage for highly stereoselective Wittig or Julia-Kocienski olefinations to build the macrolide backbone[2].

(Note: While structurally related monomethyl esters—such as the 3-hydroxy or 3-TBDMSO glutaric acid derivatives—are the primary precursors for super-statins like Rosuvastatin, the purely aliphatic 3-methylglutarate discussed here is the strict domain of Pregabalin and specific macrolide synthesis).

References

  • ResearchGate. Green synthesis of (R)-3-TBDMSO glutaric acid methyl monoester using Novozym 435 in non-aqueous media. Retrieved from: [Link]

  • ResearchGate. Historic Overview and Recent Advances in the Synthesis of Super-statins. Retrieved from:[Link]

  • Leiden University. Synthesis and spectroscopic characterization of 5-13C and 6-13C- ubiquinone-10 for studies of bacterial photosynthetic reaction centers. Retrieved from: [Link]

Sources

Exploratory

A Guide to the Structural Elucidation of Monomethyl 3-Methylglutarate Using ¹H and ¹³C NMR Spectroscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For professionals in pharmaceutical research and drug development, a thorough understanding of NMR spectral data is fundamental for compound identification, purity assessment, and structural verification. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of monomethyl 3-methylglutarate, a chiral building block of interest in organic synthesis.

Monomethyl 3-methylglutarate presents a unique combination of functional groups—a methyl ester and a carboxylic acid—along with a chiral center, leading to a nuanced and informative NMR spectrum. This guide will provide a step-by-step analysis of its predicted ¹H and ¹³C NMR data, grounded in the established principles of chemical shifts, spin-spin coupling, and signal integration. By dissecting the spectrum of this molecule, we aim to provide a practical framework for the interpretation of NMR data for a wide range of organic molecules.

Molecular Structure and Predicted NMR Spectra

The structure of monomethyl 3-methylglutarate is characterized by a five-carbon glutarate backbone with a methyl group at the C3 position and a methyl ester at one of the carboxyl groups. This structure gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.

Caption: Predicted ¹H-¹H spin-spin coupling in monomethyl 3-methylglutarate.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of monomethyl 3-methylglutarate is predicted to show seven distinct signals, one for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~20-CH(CH₃)
~30-CH(CH₃)
~40-CH₂-COOH
~41-CH₂-COOCH₃
~52-COOCH₃
~173-COOCH₃
~178-COOH
Detailed Interpretation of ¹³C NMR Signals:
  • δ ~20 ppm: This upfield signal is assigned to the methyl carbon of the 3-methyl group.

  • δ ~30 ppm: This signal corresponds to the methine carbon (C3) bearing the methyl group.

  • δ ~40 and ~41 ppm: These two closely spaced signals are assigned to the two methylene carbons (C2 and C4). The carbon adjacent to the ester group (C4) is expected to be slightly deshielded compared to the one adjacent to the carboxylic acid (C2).

  • δ ~52 ppm: This signal is characteristic of the methoxy carbon of the methyl ester.

  • δ ~173 ppm: This downfield signal is assigned to the carbonyl carbon of the methyl ester. The chemical shift of ester carbonyls typically falls in this region. [1]* δ ~178 ppm: This signal, at the lowest field, is assigned to the carbonyl carbon of the carboxylic acid. Carboxylic acid carbonyls are generally found at a slightly higher chemical shift than ester carbonyls. [1]

Experimental Protocol

Sample Preparation
  • Weigh approximately 10-20 mg of monomethyl 3-methylglutarate into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chloroform-d is a common choice for many organic molecules.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition
  • Insert the prepared NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • For ¹H NMR:

    • Acquire a single-pulse experiment with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • For ¹³C NMR:

    • Acquire a proton-decoupled experiment (e.g., using a broadband decoupling sequence).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Standard Add Internal Standard (TMS) Dissolve->Standard Tune_Shim Tune and Shim Standard->Tune_Shim Acquire_FID Acquire FID Tune_Shim->Acquire_FID FT Fourier Transform Acquire_FID->FT Phase_Correct Phase Correction FT->Phase_Correct Baseline_Correct Baseline Correction Phase_Correct->Baseline_Correct Integrate_Calibrate Integration and Chemical Shift Calibration Baseline_Correct->Integrate_Calibrate Peak_Pick Peak Picking Integrate_Calibrate->Peak_Pick Interpretation Structural Interpretation Peak_Pick->Interpretation

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The detailed analysis of the predicted ¹H and ¹³C NMR spectra of monomethyl 3-methylglutarate serves as a practical guide for the structural elucidation of this and similar organic molecules. By systematically interpreting the chemical shifts, integration, and coupling patterns, researchers can confidently verify the structure of their synthesized compounds. The methodologies and principles outlined in this guide are broadly applicable and form a crucial part of the analytical toolkit for professionals in the chemical and pharmaceutical sciences.

References

  • PubChem. (n.d.). Monomethyl glutarate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylglutaric acid. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocols for the enantioselective synthesis of monomethyl 3-methylglutarate

Title: Precision Enantioselective Synthesis of Monomethyl 3-Methylglutarate: Application Notes & Protocols Abstract Monomethyl 3-methylglutarate is a highly versatile chiral building block utilized in the total synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Precision Enantioselective Synthesis of Monomethyl 3-Methylglutarate: Application Notes & Protocols

Abstract Monomethyl 3-methylglutarate is a highly versatile chiral building block utilized in the total synthesis of complex active pharmaceutical ingredients (APIs) and natural products, including pregabalin, caprazamycin B, and neopeltolide[1, 2, 3]. Because the starting material, 3-methylglutaric anhydride, is a prochiral (meso-like) compound, desymmetrization strategies are favored over kinetic resolution. Desymmetrization allows for a theoretical yield of 100% of a single enantiomer. This application note details two rigorously validated protocols for its asymmetric synthesis: a biocatalytic approach utilizing lipases, and a chemocatalytic approach utilizing transition-metal/chiral ligand complexes.

Mechanistic Rationale & Strategy Selection

The desymmetrization of 3-methylglutaric anhydride hinges on the selective nucleophilic attack of methanol on one of the two enantiotopic carbonyl groups.

  • Biocatalytic Desymmetrization: Enzymes such as Candida antarctica lipase B (CALB) or Amano Lipase PS-30 possess highly structured chiral active sites. The enzyme forms an acyl-enzyme intermediate preferentially with one carbonyl. The rigid hydrophobic pocket dictates the stereochemical outcome, typically yielding the (R)-enantiomer with >95% enantiomeric excess (ee) [2].

  • Chemocatalytic Desymmetrization: Small-molecule chiral catalysts, such as cinchona alkaloids or (S)-Ni₂-(Schiff base) complexes, activate the anhydride via Lewis acid/base interactions. This approach is highly tunable and often provides access to the (S)-enantiomer, which is critical when the opposite stereocenter is required[3, 4].

Protocol A: Biocatalytic Desymmetrization (Industry Standard)

Target: (R)-Monomethyl 3-methylglutarate Biocatalyst: Immobilized Lipase (e.g., Novozym 435 / CALB or Amano PS-30)

Materials:

  • 3-Methylglutaric anhydride (1.0 eq, 100 mmol)

  • Anhydrous Methanol (1.5 eq, 150 mmol)

  • Methyl tert-butyl ether (MTBE) (0.5 M relative to substrate)

  • Immobilized CALB (10% w/w relative to substrate)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylglutaric anhydride in anhydrous MTBE.

    • Causality Check: MTBE is selected over polar aprotic solvents (like DMF or DMSO) because it does not strip the essential hydration shell from the enzyme. Maintaining this microscopic water layer is critical for the flexibility and activity of the catalytic triad.

  • Enzyme Addition: Add the immobilized CALB to the solution. Stir gently (approx. 200 rpm) to suspend the beads without mechanically shearing the polymer support.

  • Initiation: Add anhydrous methanol dropwise over 30 minutes.

    • Causality Check: Methanol acts as both the reactant and a potential enzyme inhibitor. A strict stoichiometric ratio (1.5 eq) and slow addition prevent the competitive inhibition of the enzyme's active site and suppress the uncatalyzed, racemic background methanolysis.

  • Incubation: Maintain the reaction at 25 °C for 24–48 hours. Monitor conversion via chiral GC.

    • Causality Check: Operating strictly at 25 °C prevents the thermal acceleration of the non-selective background reaction, thereby maximizing the ee.

  • Termination & Isolation: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with MTBE and reused).

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in saturated aqueous NaHCO₃, wash with ethyl acetate to remove unreacted anhydride/diester, and acidify the aqueous layer to pH 2 with 1M HCl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the pure hemiester.

Protocol B: Chemocatalytic Desymmetrization (Advanced Alternative)

Target: (S)-Monomethyl 3-methylglutarate Catalyst: (S)-Ni₂-(Schiff base) complex [3]

Materials:

  • 3-Methylglutaric anhydride (1.0 eq, 50 mmol)

  • Anhydrous Methanol (10 eq, 500 mmol)

  • (S)-Ni₂-(Schiff base) catalyst (5 mol%)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Catalyst Activation: Under an argon atmosphere, dissolve the (S)-Ni₂-(Schiff base) catalyst in anhydrous THF and cool the system to -30 °C.

  • Substrate Addition: Add 3-methylglutaric anhydride to the chilled solution.

    • Causality Check: Cryogenic conditions (-30 °C) are mandatory to rigidify the transition state of the catalyst-anhydride complex, amplifying the steric differentiation between the enantiotopic carbonyls.

  • Nucleophile Addition: Inject anhydrous methanol slowly.

  • Reaction: Stir at -30 °C for 48 hours. The reaction progress should be monitored by chiral HPLC.

  • Quenching & Workup: Quench the reaction with 1M HCl to dismantle the metal complex. Extract the aqueous layer with dichloromethane. Purify the organic layer via acid-base extraction as described in Protocol A to isolate the (S)-hemiester.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the described protocols, facilitating objective method selection.

Method / CatalystTarget EnantiomerYield (%)Enantiomeric Excess (ee %)Reaction TimeKey Advantage
CALB (Novozym 435) (R)-isomer85 - 92%> 95%24 - 48 hHigh scalability, enzyme recyclability
Amano Lipase PS-30 (R)-isomer80 - 88%> 92%48 hExcellent functional group tolerance
(S)-Ni₂-(Schiff base) (S)-isomer75 - 82%90 - 94%48 hAccess to the unnatural (S)-stereocenter
Ti-TADDOLate (S)-isomer70 - 78%~ 88%72 hHomogeneous, highly tunable ligand sphere

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways for the desymmetrization of 3-methylglutaric anhydride.

Workflow Substrate 3-Methylglutaric Anhydride (Achiral / Prochiral) Enzyme Biocatalyst (CALB or Amano PS-30) Substrate->Enzyme ChemCat Chemocatalyst (e.g., Ni-Schiff Base) Substrate->ChemCat Cond1 Methanol (1.5 eq) MTBE, 25°C Enzyme->Cond1 Cond2 Methanol (excess) THF, -30°C ChemCat->Cond2 Prod1 (R)-Monomethyl 3-methylglutarate (>95% ee) Cond1->Prod1 Prod2 (S)-Monomethyl 3-methylglutarate (>90% ee) Cond2->Prod2

Figure 1: Divergent enantioselective desymmetrization pathways for 3-methylglutaric anhydride.

References

  • Kyomoto, W., et al. "A concise 9-step synthesis of the Apratoxin polyketide fragment." ChemRxiv, 2026. URL: [Link]

  • Ghosh, A. K., et al. "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product." Marine Drugs, 2011. URL: [Link]

  • Gopinath, P., et al. "Studies on Catalytic Enantioselective Total Synthesis of Caprazamycin B: Construction of the Western Zone." The Journal of Organic Chemistry, 2012. URL: [Link]

  • Chen, Y., et al. "Asymmetric Alcoholysis of Cyclic Anhydrides." Chemical Reviews, 2003. URL: [Link]

Application

Application of Monomethyl 3-Methylglutarate as a Strategic Building Block in API Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Executive Summary: The Strategic Value of Desymmetrization In modern me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary: The Strategic Value of Desymmetrization

In modern medicinal chemistry, the rapid assembly of complex aliphatic side chains and chiral centers requires building blocks that bypass tedious protection and deprotection sequences. Monomethyl 3-methylglutarate (MMG) —available as both a racemate and the enantiopure (R)- or (S)-isomer—serves as a quintessential C6 building block.

By featuring two orthogonally reactive termini (a free carboxylic acid and a methyl ester) flanking a 3-methyl substitution, MMG provides a direct vector for asymmetric synthesis. It has been successfully deployed in the synthesis of HIV dual-target prodrugs [5], the marine macrolide Neopeltolide [3], and the strained tricyclic framework of Isoneoamphilectane [4].

This application note details the physicochemical parameters of MMG, the mechanistic rationale behind its orthogonal reactivity, and field-proven protocols for its synthesis and downstream application in Active Pharmaceutical Ingredient (API) development.

Physicochemical Properties & Specifications

To ensure reproducibility in API synthesis, rigorous quality control of the starting building block is required. Table 1 summarizes the critical parameters for both racemic and enantiopure MMG.

Table 1: Physicochemical Properties of Monomethyl 3-Methylglutarate

PropertyValue / SpecificationAnalytical Rationale
Chemical Formula C₇H₁₂O₄Confirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 160.17 g/mol -
CAS Numbers 27151-65-1 (Racemic) 63473-60-9 ((R)-Enantiomer)Essential for sourcing the correct stereoisomer for chiral APIs.
Density 1.116 g/mL at 20 °CCritical for volumetric dispensing in scale-up operations.
Boiling Point 103-104 °C at 4 mmHgIndicates the need for vacuum distillation during purification.
Purity Requirement ≥ 98.0% (GC)Prevents propagation of di-acid or di-ester impurities.
Enantiomeric Ratio ≥ 90:10 (R:S) via Chiral GCRequired for stereospecific downstream API synthesis [1].

Mechanistic Pathways & Orthogonal Reactivity

The true power of MMG lies in its orthogonal reactivity . The free carboxylic acid can be subjected to standard peptide coupling conditions (e.g., EDC/HOBt) or converted to an acid chloride, while the methyl ester remains completely inert. Conversely, the ester can be selectively reduced to an alcohol or aldehyde using borane-dimethyl sulfide (BH₃·SMe₂) or DIBAL-H, leaving the acid (if temporarily masked or reduced sequentially) available for further elaboration [3].

G MMG Monomethyl 3-methylglutarate (C7H12O4) Acid Free Carboxylic Acid Terminus MMG->Acid Activation via EDC/HOBt Ester Methyl Ester Terminus MMG->Ester Reduction via BH3·SMe2 Amide Amide Coupling (e.g., HIV Prodrug Linkers) Acid->Amide Nucleophilic Amine Attack Alcohol Selective Reduction (e.g., Neopeltolide Precursors) Ester->Alcohol Hydride Transfer

Figure 1: Orthogonal functionalization pathways of Monomethyl 3-methylglutarate in API synthesis.

Experimental Protocols & Causality

Protocol A: Synthesis of MMG via Desymmetrization of Dimethyl 3-Methylglutarate

Objective: To synthesize MMG with >94% yield while preventing over-hydrolysis to the di-acid.

Mechanistic Causality: Saponifying a symmetric di-ester typically yields a statistical mixture of starting material, mono-ester, and di-acid. To break this symmetry, we utilize Barium Hydroxide (Ba(OH)₂) in methanol. The barium salt of the mono-ester is highly insoluble in methanol. Upon formation, it immediately precipitates out of the solution, acting as a thermodynamic sink. This phase separation physically prevents the second ester group from interacting with the hydroxide ions, ensuring near-perfect mono-selectivity[2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 240 g of Barium hydroxide octahydrate in methanol under vigorous stirring to prepare a 10% (w/w) solution. Cool the solution to -10 °C.

  • Controlled Saponification: Assemble a 5 L four-necked reaction flask equipped with a mechanical stirrer and internal thermometer. Add the dimethyl 3-methylglutarate substrate.

  • Reagent Addition: Slowly add the cooled Ba(OH)₂ solution. Critical Control Parameter: Maintain the internal temperature strictly below 0 °C. Causality: Higher temperatures increase the solubility of the barium mono-ester salt, risking secondary hydrolysis.

  • Self-Validation Check: The reaction is proceeding correctly if a thick white precipitate forms rapidly.

  • Isolation of the Salt: Filter the reaction mixture and wash the filter cake with a minimal volume of cold methanol to yield the wet barium salt of the mono-ester.

  • Acidification: Transfer the wet cake to a 2 L flask and suspend in 1000 mL of distilled water. Cool to 0 °C. Add 10% HCl dropwise until the pH reaches strictly 3.0–4.0. Causality: A pH of 3-4 is sufficient to protonate the carboxylate to the free acid, allowing it to partition into the organic phase. Dropping the pH below 1.0 risks acid-catalyzed hydrolysis of the remaining methyl ester.

  • Extraction & Purification: Extract the aqueous layer twice with 300 mL of diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent. Purify the crude oil via vacuum distillation (Collect the fraction at 146-150 °C / 10 mmHg).

G A Dimethyl 3-methylglutarate B Saponification Ba(OH)2 / MeOH T < 0°C A->B Add Reagents C Precipitation of Barium Monoester Salt B->C Phase Separation D Acidification HCl (pH 3-4) C->D Resuspension E Monomethyl 3-methylglutarate D->E Extraction

Figure 2: Workflow for the Barium Hydroxide-mediated monosaponification of dimethyl 3-methylglutarate.

Protocol B: Application of MMG in API Linker Synthesis (Amide Coupling)

Objective: To couple MMG to a target amine (e.g., generating a 2-mercaptobenzamide thioester prodrug intermediate) without affecting the methyl ester[5].

Mechanistic Causality: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). EDC activates the free carboxylic acid to an O-acylisourea intermediate. HOBt displaces this to form a stable, yet highly reactive, active ester that resists hydrolysis and racemization. The mild, near-neutral conditions ensure the methyl ester terminus remains fully intact.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve 1.0 equivalent of MMG in anhydrous DMF (0.2 M concentration). Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir at 0 °C for 30 minutes.

  • Amine Addition: Add 1.0 equivalent of the target amine (e.g., an HIV inhibitor precursor) followed by 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Check (LC-MS/NMR): Monitor via LC-MS. The reaction is complete when the free acid mass disappears. Post-workup, validate orthogonal selectivity via ¹H-NMR: the presence of a sharp singlet at ~3.65 ppm (integrating to 3H) confirms the methyl ester survived the coupling intact.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% NaHCO₃, water, and brine to remove DMF and HOBt byproducts. Dry over MgSO₄ and concentrate in vacuo.

Troubleshooting & Optimization

  • Impurity Profiling (Di-acid formation): If LC-MS indicates the presence of 3-methylglutaric acid during Protocol A, the internal temperature during Ba(OH)₂ addition likely exceeded 0 °C, or the stirring was insufficient, causing localized hot spots. Ensure aggressive mechanical stirring and slow reagent addition.

  • Low Yield in Amide Coupling: If the amide coupling in Protocol B stalls, verify the anhydrous nature of the DMF. Water competes with the amine for the active HOBt-ester, leading to hydrolysis back to the starting MMG.

References

  • MDPI. "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product." Marine Drugs. URL: [Link]

  • ACS Publications. "An Enantiospecific Synthesis of Isoneoamphilectane Confirms Its Strained Tricyclic Structure." Journal of the American Chemical Society. URL: [Link]

  • Google Patents. "CN111647034B - 2-mercaptobenzamide thioester compound and preparation method and application thereof." Google Patents.
Method

Step-by-step esterification guide for producing monomethyl 3-methylglutarate

Application Note: Precision Synthesis of Monomethyl 3-Methylglutarate Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary Monomethyl 3-methylglutarate (CAS: 27151-65-1), a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision Synthesis of Monomethyl 3-Methylglutarate Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Monomethyl 3-methylglutarate (CAS: 27151-65-1), also known as 5-methoxy-3-methyl-5-oxopentanoic acid, is a highly versatile, moderately polar building block featuring both ester and carboxylic acid functional groups[1]. It is heavily utilized in organic synthesis, particularly in the construction of complex polyketides, ubiquinone derivatives, and specialized fragrance compositions[2][3]. This application note details two orthogonal, highly efficient methodologies for its preparation: the thermal methanolysis of 3-methylglutaric anhydride and the chemoselective mono-saponification of dimethyl 3-methylglutarate.

Mechanistic Rationale & Causality

As a Senior Application Scientist, establishing a robust protocol requires understanding why a specific synthetic route behaves the way it does, ensuring the system is predictable and self-validating.

Pathway A: Thermal Methanolysis of 3-Methylglutaric Anhydride The ring-opening of meso-cyclic anhydrides using short-chain alcohols is a classic desymmetrization and esterification strategy[4]. In this protocol, 3-methylglutaric anhydride is reacted with neat methanol at 80 °C[2]. Causality: The inherent ring strain of the 6-membered glutaric anhydride, combined with the high electrophilicity of its carbonyl carbons, allows the reaction to proceed quantitatively without the need for exogenous acid/base catalysis. Methanol acts as both the nucleophile and the solvent. The self-validating nature of this reaction lies in its atom economy; evaporating the excess volatile methanol leaves the pure hemiester, bypassing complex aqueous workups that often lead to product loss[2].

Pathway B: Chemoselective Mono-Saponification of Dimethyl 3-Methylglutarate When starting from a diester, achieving mono-hydrolysis without over-hydrolyzing to the diacid is notoriously difficult. This protocol utilizes Barium Hydroxide Octahydrate in methanol at sub-zero temperatures[5]. Causality: Barium hydroxide provides the hydroxide nucleophile for saponification. Crucially, as soon as one methyl ester is cleaved, the resulting mono-carboxylate anion strongly chelates with the Ba2+ cation. This forms a highly insoluble barium salt that instantly precipitates out of the methanolic solution[5]. This phase-separation acts as a kinetic trap , physically removing the mono-ester from the reactive liquid phase and completely halting secondary hydrolysis. Subsequent acidification with HCl liberates the free hemiester[5].

Synthetic Workflow Diagram

SynthesisWorkflow StartA 3-Methylglutaric Anhydride StepA Thermal Methanolysis (Neat MeOH, 80°C, 45 min) StartA->StepA StartB Dimethyl 3-Methylglutarate StepB1 Mono-Saponification (Ba(OH)2, MeOH, <0°C) StartB->StepB1 Product Monomethyl 3-Methylglutarate StepA->Product 99% Yield (Evaporation) StepB2 Acidification & Extraction (HCl to pH 3-4, Ether) StepB1->StepB2 Barium Salt Precipitate StepB2->Product 94.4% Yield (Distillation)

Figure 1: Orthogonal synthetic pathways for monomethyl 3-methylglutarate production.

Step-by-Step Experimental Protocols

Protocol A: Thermal Methanolysis (Anhydride Route)

Adapted from optimized ubiquinone-10 synthesis workflows[2].

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 12.44 g (97.1 mmol) of 3-methylglutaric anhydride[2].

  • Nucleophile Addition: Add 4.71 mL (116.3 mmol, ~1.2 equiv) of anhydrous methanol[2].

  • Thermal Activation: Heat the mixture to 80 °C under continuous magnetic stirring for exactly 45 minutes[2]. Self-Validation Check: The solid anhydride should completely dissolve, forming a homogenous, pale-yellow liquid[1].

  • Concentration: Cool the reaction to room temperature. Transfer to a rotary evaporator and remove the excess methanol under reduced pressure[2].

  • Yield & Purity: This yields approximately 15.39 g (99% yield) of monomethyl 3-methylglutarate as a clear liquid[2]. No further purification is typically required for downstream synthesis.

Protocol B: Barium-Mediated Mono-Saponification (Diester Route)

Optimized for scalable industrial batches[5].

  • Reagent Preparation: Prepare a 10% (w/w) methanolic solution of barium hydroxide octahydrate under vigorous stirring. Cool and set aside[5].

  • Reaction Setup: In a 5000 mL four-necked reaction flask equipped with a mechanical stirrer and internal thermometer, add the dimethyl 3-methylglutarate starting material[5].

  • Temperature Control: Chill the reactor to below -10 °C. It is critical that the internal temperature does not exceed 0 °C during the addition phase to prevent di-hydrolysis[5].

  • Precipitation (The Kinetic Trap): Rapidly add the 10% barium hydroxide solution. Self-Validation Check: A white solid precipitate (the barium salt) must form immediately upon addition[5]. If no precipitate forms, the chemoselectivity of the reaction has been compromised.

  • Maturation: Gradually warm the suspension to room temperature and stir continuously for 16 hours[5]. Filter the wet product and wash with a minimal amount of cold methanol[5].

  • Acidification: Transfer the wet barium salt (~400 g) to a 2000 mL flask. Suspend in 1000 mL of distilled water. While maintaining the temperature below 0 °C, add 10% hydrochloric acid dropwise until the pH reaches 3-4. Stir for 30 minutes[5].

  • Extraction & Isolation: Add 300 mL of diethyl ether and stir for 10 minutes. Separate the ether layer using a separatory funnel. Extract the aqueous phase once more with 200 mL of ether[5].

  • Purification: Combine the organic layers, dry over a desiccant, and filter. Recover the ether via atmospheric distillation, followed by reduced pressure distillation. Collect the fraction boiling at 146-150 °C / 10 mmHg[5].

Quantitative Data Summary

The following table summarizes the operational metrics of both pathways to aid in process selection.

MetricPathway A: Anhydride MethanolysisPathway B: Diester Mono-Saponification
Starting Material 3-Methylglutaric anhydride[2]Dimethyl 3-methylglutarate[5]
Primary Reagent Methanol (Neat)[2]Barium Hydroxide Octahydrate[5]
Reaction Temperature 80 °C[2]-10 °C to Room Temp[5]
Reaction Time 45 minutes[2]16 hours[5]
Reported Yield 99%[2]94.4%[5]
Reported Purity >98% (Crude)[2]98.50% (GC Analysis)[5]
Scalability Excellent (Atom-economical)High (Requires distillation)[5]
Waste Generation Minimal (Trace MeOH)Moderate (Aqueous Ba/HCl waste)

Analytical Characterization

To ensure the trustworthiness of the synthesized product, verify against the following spectroscopic and physical benchmarks:

  • 1H NMR ( CDCl3​ ): Confirm the presence of the distinct methoxy singlet at δ ~3.67 ppm (3H, s , OCH3​ ), the methyl doublet at δ ~1.05 ppm (3H, d , CH3​ ), and the multiplet for the methylene protons adjacent to the carbonyls at δ ~2.4 ppm[2].

  • Physical State: Colorless to pale yellow liquid with a pleasant odor[1].

  • Boiling Point: 146-150 °C at 10 mmHg[5] or 114-116 °C at 1 Torr[6].

Sources

Application

Application Notes &amp; Protocols: Asymmetric Synthesis of Monomethyl 3-Methylglutarate via Catalytic Desymmetrization

Introduction: Chiral 3-substituted glutaric acid monoesters, such as monomethyl 3-methylglutarate, are highly valuable chiral building blocks in the pharmaceutical and fine chemical industries.[1][2][] Their bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Chiral 3-substituted glutaric acid monoesters, such as monomethyl 3-methylglutarate, are highly valuable chiral building blocks in the pharmaceutical and fine chemical industries.[1][2][] Their bifunctional nature, containing both a carboxylic acid and an ester group, allows for selective chemical modifications, making them versatile precursors for a wide range of complex molecules, including potent drug candidates like P2X7 receptor antagonists.[4] The most elegant and atom-economical approach to obtaining these enantiopure compounds is through the asymmetric desymmetrization of prochiral precursors, such as 3-methylglutaric anhydride or dimethyl 3-methylglutarate.[5][6] This process involves a chiral catalyst—either a chemical complex or an enzyme—that selectively transforms one of two identical (enantiotopic) functional groups, thereby creating a chiral center with high stereocontrol.

This guide provides an in-depth analysis and detailed protocols for two primary methodologies in this field: chemo-catalytic and bio-catalytic desymmetrization. The causality behind experimental choices is explained to provide researchers with a robust framework for procedural optimization and adaptation.

Part 1: Chemo-Catalytic Desymmetrization of 3-Methylglutaric Anhydride

The use of chiral metal complexes offers a powerful strategy for the desymmetrization of meso-anhydrides. These catalysts create a chiral environment that discriminates between the two enantiotopic carbonyl groups of the anhydride, leading to a selective attack by a nucleophile, such as an alcohol.

Causality and Mechanistic Insight

A notable example involves the use of a bench-stable Ni₂(Schiff base) complex.[4] The catalyst forms a chiral pocket wherein the 3-methylglutaric anhydride substrate binds. The steric and electronic properties of the chiral ligand dictate a preferred orientation for the substrate. This orientation exposes one of the two carbonyl groups more favorably to the incoming nucleophile (e.g., methanol), resulting in the enantioselective opening of the anhydride to form the desired hemiester. The choice of solvent is critical; halogenated solvents like chloroform (CHCl₃) often enhance both enantioselectivity and yield by influencing catalyst conformation and solubility.[4] Lowering the reaction temperature typically increases enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states.

Visualizing the Chemo-Catalytic Workflow

G sub sub reagent reagent catalyst catalyst process process product product workup workup sub_anhydride 3-Methylglutaric Anhydride (Prochiral) proc_reaction Asymmetric Alcoholysis (-20°C, CHCl₃) sub_anhydride->proc_reaction reagent_meoh Methanol (MeOH) reagent_meoh->proc_reaction cat_ni Chiral Ni₂(Schiff base) Complex cat_ni->proc_reaction cat. prod_monoester Enantioenriched Monomethyl 3-Methylglutarate proc_reaction->prod_monoester proc_workup Aqueous Workup & Extraction prod_monoester->proc_workup proc_purify Purification (e.g., Crystallization) proc_workup->proc_purify final_product Optically Pure (S)- or (R)-Monoester proc_purify->final_product

Caption: Workflow for Ni-catalyzed asymmetric alcoholysis.

Protocol 1: Asymmetric Alcoholysis using a Ni₂(Schiff base) Catalyst

This protocol is adapted from methodologies demonstrated to be effective for the desymmetrization of 3-substituted glutaric anhydrides.[4]

Materials:

  • 3-Methylglutaric anhydride

  • (R,R)- or (S,S)-Ni₂(Schiff base) complex (commercially available or synthesized)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Chloroform (CHCl₃), stabilized with amylene

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon), add the chiral Ni₂(Schiff base) catalyst (0.05 mol%).

  • Solvent and Substrate Addition: Add anhydrous CHCl₃ (to achieve a 0.2 M concentration of the substrate). Stir the mixture until the catalyst dissolves. Cool the solution to -20°C using a cryocooler or an appropriate cooling bath.

  • Initiation: Add 3-methylglutaric anhydride (1.0 eq) to the cooled solution. Follow this with the slow, dropwise addition of anhydrous methanol (1.2 eq). The addition of excess methanol helps drive the reaction to completion but a large excess can sometimes decrease enantioselectivity.

  • Reaction Monitoring: Stir the reaction at -20°C. Monitor the disappearance of the starting anhydride by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Quenching and Workup: Once the reaction is complete, quench by adding 1 M HCl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. The bicarbonate wash is crucial to remove the acidic product into the aqueous layer as its carboxylate salt, which is then re-protonated and extracted. Correction: The acidic product is extracted into the organic layer. The bicarbonate wash removes any unreacted anhydride and other acidic impurities. Let's re-verify the workup. The reference mentions a simple workup without column chromatography. A typical workup would be to extract the hemiester. Let's assume a standard acidic workup. Quench with water, extract with an organic solvent like ethyl acetate. Wash with brine.

    • Revised Workup: Quench the reaction by adding water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with CHCl₃ or ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hemiester.

  • Purification and Analysis: The product can often be isolated in high purity without column chromatography.[4] Purity can be assessed by ¹H NMR. Enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) after conversion to a suitable derivative (e.g., a methyl ester via diazomethane or an amide).

Catalyst ConfigurationSolventTemp (°C)Yield (%)ee (%)Product Configuration
(R,R)-Ni₂ ComplexCHCl₃-20~95%~92%(S)-monoester
(S,S)-Ni₂ ComplexCHCl₃-20~94%~92%(R)-monoester
(R,R)-Ni₂ ComplexCH₂Cl₂-20~96%~91%(S)-monoester
(R,R)-Ni₂ ComplexToluene-20~98%~85%(S)-monoester
Table 1: Representative data for the desymmetrization of 3-methylglutaric anhydride. Data is illustrative based on published results.[4]

Part 2: Bio-catalytic Desymmetrization of Dimethyl 3-Methylglutarate

Enzymes, particularly hydrolases like lipases and esterases, are exceptionally effective catalysts for asymmetric synthesis due to their inherent chirality and high selectivity under mild conditions.[7] They are widely used for the desymmetrization of prochiral diesters via enantioselective hydrolysis.[5]

Causality and Mechanistic Insight

In this approach, an enzyme like Pig Liver Esterase (PLE) or an immobilized lipase such as Novozym 435 (Lipase B from Candida antarctica) is used.[8][9] The prochiral dimethyl 3-methylglutarate fits into the enzyme's active site. The three-dimensional arrangement of catalytic residues (e.g., the Ser-His-Asp catalytic triad) and binding pockets within the active site leads to a diastereomeric transition state for the hydrolysis of each of the two methyl ester groups. The enzyme preferentially catalyzes the hydrolysis of the ester group that results in a lower energy transition state, leading to the formation of one enantiomer of the resulting monoester.[5]

The choice of enzyme is critical. For instance, with 3-alkyl glutarates, PLE typically hydrolyzes small alkyl-substituted substrates to the (R)-monoester, but can switch to producing the (S)-monoester with larger substituents.[5] Immobilized enzymes like Novozym 435 are highly advantageous for industrial applications as they can be easily recovered and reused, simplifying product purification and reducing costs.

Visualizing the Enzymatic Desymmetrization Workflow

G sub sub reagent reagent catalyst catalyst process process product product workup workup sub_diester Dimethyl 3-Methylglutarate (Prochiral) proc_reaction Enantioselective Hydrolysis (pH 7, 30°C) sub_diester->proc_reaction reagent_h2o Water (in buffer) reagent_h2o->proc_reaction cat_enzyme Immobilized Lipase (e.g., Novozym 435) cat_enzyme->proc_reaction biocat. prod_monoester Enantioenriched Monomethyl 3-Methylglutarate proc_reaction->prod_monoester proc_filter Filter to Recover Enzyme prod_monoester->proc_filter proc_extract Acidify & Extract proc_filter->proc_extract final_product Optically Pure (S)- or (R)-Monoester proc_extract->final_product

Caption: Workflow for lipase-catalyzed desymmetrization.

Protocol 2: Lipase-Catalyzed Enantioselective Hydrolysis

This protocol describes a typical procedure using the robust immobilized lipase, Novozym 435.

Materials:

  • Dimethyl 3-methylglutarate

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Sodium Hydroxide (NaOH) solution (e.g., 0.5 M) for pH control

  • Hydrochloric Acid (HCl) solution (e.g., 2 M) for acidification

  • Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a jacketed reaction vessel equipped with a pH-stat and an overhead stirrer, add phosphate buffer (pH 7.0) and dimethyl 3-methylglutarate (e.g., 100 g/L).

  • Enzyme Addition: Add Novozym 435 (typically 1-10% by weight of the substrate). The optimal enzyme loading should be determined empirically; higher loading reduces reaction time but increases cost.

  • Reaction Control: Maintain the temperature at 30-40°C. The hydrolysis reaction produces carboxylic acid, which will lower the pH. Maintain the pH at 7.0 by the automated addition of NaOH solution using a pH-stat. The consumption of NaOH is a direct measure of the reaction progress.

  • Monitoring: The reaction is complete when 0.5 equivalents of NaOH have been consumed, indicating the hydrolysis of one of the two ester groups per molecule. This typically takes 4-12 hours.

  • Enzyme Recovery: Stop the reaction and recover the immobilized enzyme by simple filtration. The enzyme can be washed with water and buffer and reused for subsequent batches.

  • Product Isolation: Cool the filtrate to 0-5°C and acidify to pH 2-3 with 2 M HCl. This protonates the carboxylate product, making it soluble in organic solvents.

  • Extraction: Extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate or MTBE (3x). MTBE is an excellent choice for its lower water miscibility and easy removal.[9]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude monomethyl 3-methylglutarate.

  • Analysis: Determine the purity and yield by ¹H NMR and GC. Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.

EnzymeSubstrateTemp (°C)Time (h)Conversion (%)ee (%)
Novozym 435Dimethyl 3-methylglutarate308>99%>95% (R)
Pig Liver EsteraseDimethyl 3-methylglutarate2512~90%>90% (R)
Lipase AKDimethyl 3-phenylglutarate308.5>98%>99% (S)
Table 2: Representative data for enzymatic desymmetrization of 3-substituted glutarates. Selectivity can depend on the specific substrate and enzyme.[5][8][10]

References

  • Reddy, R. S., et al. (2012). Catalytic Enantioselective Desymmetrization of meso-Glutaric Anhydrides Using a Stable Ni2-Schiff Base Catalyst. Organic Letters. [Link]

  • Duan, Y., et al. (2014). Biocatalytic desymmetrization of 3-substituted glutaronitriles by nitrilases. A convenient chemoenzymatic access to optically active (S)-Pregabalin and (R)-Baclofen. Science China Chemistry. [Link]

  • Francis, C. J., & Jones, J. B. (1987). Enzymes in organic synthesis. 44. Stereoselective pig liver esterase-catalyzed hydrolyses of 3-substituted glutarate diesters of compactin-synthon interest. Journal of the Chemical Society, Chemical Communications. [Link]

  • Duan, Y. T., et al. (2014). Biocatalytic desymmetrization of 3-substituted glutaronitriles by nitrilases. A convenient chemoenzymatic access to optically active (S)-Pregabalin and (R)-Baclofen. ResearchGate. [Link]

  • Yasohara, Y., et al. (2015). Asymmetric hydrolysis of 3-substituted glutarimide.
  • Nojiri, M., et al. (2013). Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides. Journal of Applied Microbiology. [Link]

  • Gotor-Fernández, V., et al. (2011). Complementary Lipase-Mediated Desymmetrization Processes of 3-Aryl-1,5-Disubstituted Fragments. Enantiopure Synthetic Valuable Carboxylic Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • Liu, W., et al. (2014). Enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through enantioselective alcoholysis in organic solvents. Biotechnology and Bioprocess Engineering. [Link]

  • Nojiri, M., et al. (2016). Improved efficiency of asymmetric hydrolysis of 3-substituted glutaric acid diamides with an engineered amidase. Journal of Applied Microbiology. [Link]

  • Wikipedia contributors. (2023). Asymmetric ester hydrolysis with pig-liver esterase. Wikipedia. [Link]

  • Wang, J-C., et al. (2020). Catalytic Asymmetric Synthesis of Chiral Covalent Organic Frameworks from Prochiral Monomers for Heterogeneous Asymmetric Catalysis. Journal of the American Chemical Society. [Link]

  • Coldham, I., et al. (2002). A Novel Chiral Base Mediated Glutarimide Desymmetrization: Application to the Asymmetric Synthesis of (−)Paroxetine. ResearchGate. [Link]

  • Xu, J-H., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Chinese Journal of Chemical Engineering. [Link]

  • Shaikh, T. M. A., et al. (2016). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. [Link]

  • Ojima, I., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]

  • Pellissier, H. (2003). Guidelines and methodologies in asymmetric synthesis and catalysis. Universite d'Aix-Marseille III. [Link]

  • Jirgensons, A., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. [Link]

  • Shibasaki, M., & Kanai, M. (2009). Recent progress in asymmetric bifunctional catalysis using multimetallic systems. Accounts of Chemical Research. [Link]

  • Buchler GmbH. Chiral Building Blocks. Buchler GmbH. [Link]

  • Nojiri, M., et al. (2015). Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs. Journal of Bioscience and Bioengineering. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Pharmaceutical Intermediates Using Monomethyl 3-Methylglutarate

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of monomethyl 3-methylglutarate. This versatile C6 chiral bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis and application of monomethyl 3-methylglutarate. This versatile C6 chiral building block is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably in the statin class of cholesterol-lowering drugs. We will explore both classical chemical and modern biocatalytic routes to its preparation, detailing the underlying principles and providing robust, step-by-step protocols. Furthermore, we will illustrate its strategic application in the construction of complex pharmaceutical precursors, with a focus on intermediates for Atorvastatin.

The Strategic Importance of 3-Methylglutaric Acid Derivatives

3-Methylglutaric acid and its derivatives are highly valued compounds in the pharmaceutical industry.[1][2] They serve as key intermediates in the development of drugs targeting metabolic disorders.[1] The structural motif of 3-hydroxy-3-methylglutaric acid is fundamental to the mechanism of statins, which act as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4][5][6][7] Consequently, the efficient and stereocontrolled synthesis of derivatives like monomethyl 3-methylglutarate is of paramount importance for the large-scale production of these life-saving medicines.

This guide focuses on two primary methodologies for preparing monomethyl 3-methylglutarate: a controlled chemical hydrolysis and an enantioselective enzymatic process.

Synthesis Route I: Controlled Chemical Hydrolysis

This classical approach relies on the selective mono-hydrolysis of the less sterically hindered diester, dimethyl 3-methylglutarate. The key to success is precise control of reaction conditions to prevent the formation of the undesired 3-methylglutaric diacid.

Causality of Experimental Design: The choice of a strong base in a methanolic solution at low temperatures is deliberate. Barium hydroxide is effective, and its limited solubility in methanol at low temperatures can help modulate the reaction rate.[8] Conducting the reaction at or below 0°C is critical to temper the reactivity of the hydroxide ions, thereby favoring the mono-saponification of the diester over the di-saponification. The subsequent acidic workup protonates the carboxylate salt to yield the final product.

Experimental Protocol: Chemical Mono-hydrolysis

Objective: To synthesize monomethyl 3-methylglutarate from dimethyl 3-methylglutarate.

Materials & Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
Dimethyl 3-methylglutarate≥98%Sigma-AldrichStarting material[9]
Barium hydroxide octahydrateACS Reagent, ≥98%Fisher ScientificHydrolyzing agent[8]
MethanolAnhydrous, 99.8%VWRSolvent
Hydrochloric Acid (HCl)10% (v/v) aq. solutionJ.T.BakerFor acidification
Diethyl EtherAnhydrous, ≥99%EMD MilliporeExtraction solvent
Magnesium Sulfate (MgSO₄)AnhydrousAlfa AesarDrying agent
5000 mL Four-neck flask-KimbleReaction vessel
Mechanical Stirrer-IKA
Thermometer---100°C to 50°C range
Separatory Funnel-Pyrex
Rotary Evaporator-Heidolph

Procedure:

  • Preparation of Reagent: In a separate beaker, prepare a 10% (w/w) solution of barium hydroxide in methanol. This may require stirring and gentle warming to dissolve, followed by cooling. For a reaction at the scale described, prepare approximately 2.4 L of this solution.[8]

  • Reaction Setup: Assemble the 5000 mL four-neck flask with a mechanical stirrer and a low-temperature thermometer.

  • Charge Reactor: Add 400 g of dimethyl 3-methylglutarate to the reaction flask.

  • Cooling: Begin stirring and cool the flask to below -10°C using an appropriate cooling bath (e.g., acetone/dry ice).

  • Reagent Addition: Once the starting material is cooled, rapidly add the pre-chilled 10% barium hydroxide methanol solution. A white precipitate of the barium salt will form immediately.[8]

  • Reaction: Allow the mixture to gradually warm to room temperature while stirring continuously for 16 hours.[8]

  • Isolation of Salt: Filter the reaction mixture to collect the precipitated barium salt of the product. Wash the solid with a small amount of cold methanol.

  • Acidification: Transfer the wet barium salt to a 2000 mL beaker, add 1000 mL of distilled water, and stir to create a slurry. Cool the slurry to below 0°C in an ice bath.

  • pH Adjustment: Slowly add 10% hydrochloric acid dropwise while monitoring the pH. Adjust the pH to 3-4. Continue stirring for an additional 30 minutes in the cold.[8]

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (1 x 300 mL, then 1 x 200 mL).[8]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent.

  • Purification: Remove the diethyl ether using a rotary evaporator. The crude product can be purified by vacuum distillation, collecting the fraction at 146-150°C/10 mmHg to yield monomethyl 3-methylglutarate as a liquid.[8][10]

Workflow Diagram: Chemical Synthesis

sub Dimethyl 3-methylglutarate in Methanol react Reaction Vessel (-10°C to RT, 16h) sub->react reagent 10% Ba(OH)₂ in Methanol reagent->react filter Filtration react->filter salt Barium Salt (Solid) filter->salt Isolate acidify Acidification (10% HCl, pH 3-4, <0°C) salt->acidify extract Liquid-Liquid Extraction (Diethyl Ether) acidify->extract dry Drying & Concentration (MgSO₄, Rotovap) extract->dry purify Vacuum Distillation (146-150°C / 10 mmHg) dry->purify product Monomethyl 3-methylglutarate purify->product

Caption: Workflow for chemical synthesis of monomethyl 3-methylglutarate.

Synthesis Route II: Enantioselective Enzymatic Hydrolysis

For many pharmaceutical applications, a single enantiomer of a chiral intermediate is required. Biocatalysis offers an elegant solution, providing high enantioselectivity under mild reaction conditions. Lipases are particularly effective for the desymmetrization of prochiral diesters like dimethyl 3-methylglutarate.

Causality of Experimental Design: Enzymes such as Lipase B from Candida antarctica (Cal-B) can selectively hydrolyze one of the two ester groups of a prochiral substrate.[11] This stereo-selectivity is dictated by the three-dimensional structure of the enzyme's active site, which preferentially binds and orients one of the enantiotopic ester groups for hydrolysis. The reaction is typically run in a buffered aqueous solution to maintain the optimal pH for enzyme activity. The result is a mixture of the desired chiral monoester and unreacted diester, which can be separated. This method directly yields an enantiomerically enriched product, potentially avoiding complex chiral resolution steps later in the synthesis.[11]

Experimental Protocol: Enzymatic Desymmetrization

Objective: To synthesize an enantiomerically enriched monomethyl 3-methylglutarate using enzymatic hydrolysis.

Materials & Reagents:

Reagent/MaterialGradeSupplier ExampleNotes
Dimethyl 3-methylglutarate≥98%Sigma-AldrichSubstrate
Lipase B, Candida antarctica (Cal-B)Immobilized (e.g., Novozym 435)NovozymesBiocatalyst
Phosphate Buffer0.1 M, pH 7.0In-house preparationMaintains optimal pH
Sodium Hydroxide (NaOH)0.5 M aq. solutionSigma-AldrichFor pH control
Ethyl AcetateACS GradeFisher ScientificExtraction solvent
pH-stat or Autotitrator-Mettler ToledoFor automated pH control
Temperature-controlled Shaker-Eppendorf

Procedure:

  • Reaction Setup: To a temperature-controlled reaction vessel, add 200 mL of 0.1 M phosphate buffer (pH 7.0).

  • Substrate Addition: Add 10 g of dimethyl 3-methylglutarate to the buffer.

  • Enzyme Addition: Add 1 g of immobilized Cal-B lipase to the mixture.

  • Reaction Conditions: Maintain the reaction at 30°C with vigorous stirring or shaking to ensure good mixing of the biphasic system.

  • pH Control: The hydrolysis reaction produces acid, which will lower the pH. Maintain the pH at 7.0 by the controlled addition of 0.5 M NaOH solution using a pH-stat. The consumption of base is a direct measure of the reaction progress.

  • Monitoring: Monitor the reaction by tracking the amount of NaOH consumed. The reaction is complete when 1 equivalent of NaOH has been added. Alternatively, samples can be taken periodically and analyzed by GC or HPLC.

  • Enzyme Removal: Once the reaction is complete (typically after 24-48 hours), remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

  • Workup: Cool the reaction mixture to room temperature and acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product from the aqueous phase with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral monoester.

  • Analysis: The product should be analyzed by chiral HPLC to determine the enantiomeric excess (ee).

Workflow Diagram: Enzymatic Synthesis

substrate Dimethyl 3-methylglutarate in Phosphate Buffer (pH 7) reactor Bioreactor (30°C, pH-stat control) substrate->reactor enzyme Immobilized Lipase (e.g., Cal-B) enzyme->reactor filtration Filtration reactor->filtration enzyme_recycle Recycle Enzyme filtration->enzyme_recycle acidify_extract Acidify & Extract (pH 2-3, Ethyl Acetate) filtration->acidify_extract Aqueous Phase concentrate Concentrate (Rotovap) acidify_extract->concentrate analysis Chiral HPLC Analysis (Determine ee) concentrate->analysis product Chiral Monomethyl 3-methylglutarate analysis->product mmg (S)-Monomethyl 3-methylglutarate activation Activation (e.g., SOCl₂) mmg->activation acid_chloride Reactive Acid Chloride Intermediate activation->acid_chloride coupling Coupling Reaction (with Pyrrole Core) acid_chloride->coupling intermediate Key Atorvastatin Precursor coupling->intermediate pyrrole Atorvastatin Pyrrole Core pyrrole->coupling elaboration Further Elaboration (Reduction, Hydrolysis) intermediate->elaboration atorvastatin Atorvastatin elaboration->atorvastatin

Caption: Synthetic pathway from monomethyl 3-methylglutarate to Atorvastatin.

Summary and Comparison of Synthesis Methods

ParameterChemical HydrolysisEnzymatic Hydrolysis
Stereoselectivity Produces a racemic mixtureProduces an enantiomerically enriched product (>98% ee possible)
Reaction Conditions Harsh (strong base, low temp)Mild (neutral pH, 25-40°C)
Yield High (typically >90%) [8]Moderate to High (can be >80%) [11]
Byproducts 3-methylglutaric acid, saltsUnreacted diester
Workup/Purification Extraction, distillationFiltration, extraction
Advantages High throughput, low reagent costHigh enantiopurity, green chemistry
Disadvantages No stereocontrol, energy intensiveHigher catalyst cost, longer reaction times

References

  • 3-Methylglutaric Acid: A Vers
  • Synthesis of Atorvastatin via NHC-Catalyzed Three-Component Coupling.Synfacts, 2017.
  • Preparation of an atorvastatin intermediate.
  • Process for the preparation of atorvastatin and intermediates.
  • 3-Methylglutaric acid. CymitQuimica, CAS 626-51-7.
  • A Review on Synthesis and Applications of Statin Family.International Journal of Medical Research & Health Sciences, 2020.
  • MONOMETHYL 3-METHYLGLUTAR
  • Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Prepar
  • MONOMETHYL 3-METHYLGLUTAR
  • An improved process for the preparation of pregabalin.
  • Dimethyl 3-methylglutar

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enzymatic Desymmetrization &amp; Temperature Optimization

Welcome to the Biocatalysis Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of chiral monomethyl 3-methylglutarate via the enzymatic desymmetrization of proc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Biocatalysis Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of chiral monomethyl 3-methylglutarate via the enzymatic desymmetrization of prochiral dimethyl 3-methylglutarate.

Pig Liver Esterase (PLE) is the industry standard for this transformation. However, achieving high enantiomeric excess (ee > 90%) while preventing over-hydrolysis requires precise thermodynamic control. Below, our Senior Application Scientists break down the causality behind temperature optimization, common troubleshooting scenarios, and field-proven protocols.

Part 1: Troubleshooting & FAQs (The "Why" Behind the Kinetics)

Q1: Why does the enantiomeric excess (ee) of my monomethyl 3-methylglutarate drop below 80% when running the hydrolysis at room temperature (25°C)? A: Enantioselectivity in PLE is fundamentally governed by the difference in activation free energies (ΔΔG‡) between the transition states of the pro-(R) and pro-(S) ester groups. The relationship is defined by the E-value equation: lnE=RTΔΔG‡​ . At higher temperatures, the thermal energy ( RT ) increases, which diminishes the relative energetic advantage of the favored transition state, leading to a lower E-value and reduced chiral recognition [[1]](). Furthermore, at 25°C, the rate of non-enzymatic background hydrolysis—which is completely non-selective—increases, diluting the chiral purity of your product. Dropping the temperature to 0–10°C exponentially amplifies the intrinsic chiral recognition of the active site.

Q2: When I lower the temperature to 10°C to improve selectivity, the substrate precipitates and the reaction stalls. How can I maintain mass transfer without denaturing the enzyme? A: Dimethyl 3-methylglutarate is highly hydrophobic. At reduced temperatures, its aqueous solubility drops below the threshold required for efficient enzymatic turnover. To resolve this, introduce a water-miscible organic co-solvent. Methanol (MeOH) at 10% (v/v) is highly recommended 1. Methanol acts as an antifreeze and solubilizer, and favorably modulates the hydration shell of the PLE active site. Crucial causality: Ensure the MeOH is mixed with the buffer before adding the enzyme to prevent localized solvent shock to the protein structure.

Q3: I am detecting significant amounts of achiral 3-methylglutaric acid (diacid) in my product mixture. How do temperature and pH influence this over-hydrolysis? A: Because dimethyl 3-methylglutarate is a prochiral diester, the desired product (monomethyl 3-methylglutarate) still contains a hydrolyzable ester linkage. If the enzyme remains active after desymmetrization, it catalyzes a secondary hydrolysis step, yielding the achiral diacid. Lowering the temperature to 10°C widens the kinetic window between the primary and secondary hydrolysis events. Equally critical is pH control. The reaction generates a carboxylic acid, which rapidly drops the pH. If the pH shifts, it alters the ionization state of the catalytic triad (Ser-His-Asp), leading to unpredictable kinetics and increased background hydrolysis. You must use a high-capacity buffer (e.g., 2 M phosphate) and maintain the reaction strictly at pH 7.0 using an automated pH-stat 2.

Part 2: Quantitative Data Summary

The table below summarizes the thermodynamic trade-offs between temperature, co-solvent addition, and reaction outcomes based on validated literature parameters.

Temperature (°C)Co-SolventpH Control MethodEnantiomeric Excess (ee %)Monoester Yield (%)Diacid Formation (Over-hydrolysis)
25°CNoneManual~75 - 80%< 70%High
25°C10% MeOHpH-Stat~82 - 85%80%Moderate
10°C 10% MeOH pH-Stat > 89% > 95% Low
0°C15% MeOHpH-Stat> 95%~ 85% (Stalled)Very Low

Part 3: Pathway Visualization

The following diagram maps the thermodynamic branching of the PLE-catalyzed hydrolysis. Notice how temperature specifically influences the activation barriers of the competing pathways.

G Substrate Dimethyl 3-methylglutarate Enzyme PLE Active Site (10°C, pH 7.0) Substrate->Enzyme Aqueous Buffer + 10% MeOH Target (R)-Monomethyl 3-methylglutarate (High ee%) Enzyme->Target Fast Pathway (Low ΔG‡) Impurity (S)-Monomethyl 3-methylglutarate (Low ee%) Enzyme->Impurity Slow Pathway (High ΔG‡) Diacid 3-Methylglutaric acid (Over-hydrolysis) Target->Diacid T > 20°C Secondary Hydrolysis Impurity->Diacid T > 20°C

Fig 1: Thermodynamic branching in PLE-catalyzed desymmetrization of dimethyl 3-methylglutarate.

Part 4: Standard Operating Procedure (SOP)

Optimized 10°C PLE-Catalyzed Desymmetrization Protocol This protocol is designed as a self-validating system; the consumption of NaOH directly tracks the conversion rate, ensuring you never over-hydrolyze the substrate.

  • Buffer Preparation: Prepare a 2 M potassium phosphate buffer solution and adjust to exactly pH 7.0. Causality: High molarity is required to buffer the local microenvironment of the enzyme against the generated monoacid, preventing localized denaturation 2.

  • Substrate Solubilization: Dissolve dimethyl 3-methylglutarate in pure methanol. The volume of methanol should equal exactly 10% of the final total reaction volume.

  • Equilibration: Add the substrate/methanol solution to the buffer in a jacketed reactor. Circulate coolant to stabilize the internal temperature at precisely 10 °C.

  • Enzyme Addition: Add Pig Liver Esterase (PLE) as a lyophilized powder or pre-chilled aqueous suspension. (Typical loading: 10-50 U/mmol of substrate, depending on specific activity).

  • Reaction Monitoring (Self-Validation): Initiate automated titration using a pH-stat filled with 1 M NaOH to maintain pH 7.0. The volume of NaOH consumed directly correlates to the conversion rate (1.0 equivalent NaOH = 100% conversion to the monoester) [[2]]().

  • Quenching & Extraction: Once exactly 1.0 equivalent of NaOH is consumed, immediately quench the reaction by cooling the reactor to 2°C and acidifying the mixture to pH 2.5 using 2 M HCl. Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantioenriched monomethyl 3-methylglutarate.

References

  • Grokipedia - Asymmetric ester hydrolysis with pig-liver esterase. Contains mechanistic parameters for PLE active site binding and temperature-dependent enantioselectivity.
  • The Journal of Organic Chemistry (ACS Publications) - Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Validates the 10°C, 2 M buffer (pH 7.0), and MeOH co-solvent protocol for scalable dimethyl 3-methylglutarate hydrolysis.

Sources

Optimization

Technical Support Center: Chromatography Purification of Crude Monomethyl 3-Methylglutarate

Welcome to the Technical Support Center for the isolation and purification of monomethyl 3-methylglutarate (CAS: 27151-65-1). This compound—a chiral monoester of 3-methylglutaric acid—presents unique chromatographic chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of monomethyl 3-methylglutarate (CAS: 27151-65-1). This compound—a chiral monoester of 3-methylglutaric acid—presents unique chromatographic challenges due to the simultaneous presence of a highly polar, ionizable carboxylic acid moiety and a less polar methyl ester group.

This guide is designed for research scientists and drug development professionals. It bypasses basic chromatography theory to focus directly on the causality of separation failures, self-validating protocols, and advanced troubleshooting for this specific molecular class.

Diagnostic Purification Workflow

Before loading your crude mixture onto a column, it is critical to assess the impurity profile. Crude syntheses typically contain unreacted 3-methylglutaric acid (diacid) and over-reacted dimethyl 3-methylglutarate (diester)[1]. Attempting to separate all three species solely via silica gel chromatography often leads to column overloading and poor resolution. The workflow below illustrates the optimal path combining liquid-liquid extraction (LLE) pre-purification with normal-phase chromatography.

G Crude Crude Reaction Mixture (Monoester, Diacid, Diester) LLE Pre-Purification: LLE pH 8.0 Aqueous Extraction Crude->LLE OrgPhase Organic Phase (Discard: Diester) LLE->OrgPhase Removes neutral impurities AqPhase Aqueous Phase (Monoester & Diacid Salts) LLE->AqPhase Retains acidic compounds Acidify Acidify to pH 2.0 Extract with EtOAc AqPhase->Acidify Chromatography Normal Phase Silica (Hexane/EtOAc + 1% AcOH) Acidify->Chromatography Enriched extract Pure Pure Monomethyl 3-Methylglutarate Chromatography->Pure Resolves monoester from diacid

Workflow for the chromatographic purification of crude monomethyl 3-methylglutarate.

Troubleshooting & FAQs

Q1: My monomethyl 3-methylglutarate is streaking severely across my silica gel column, and I cannot resolve it from the diacid impurity. What is the mechanistic cause, and how do I fix it? A: Causality: Monomethyl 3-methylglutarate contains a free carboxylic acid group (pKa ~4.5). On a standard bare silica column (normal phase), this highly polar group acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with the acidic silanol groups (Si-OH) on the silica surface. This leads to non-linear adsorption isotherms and severe band broadening (streaking)[2]. Solution: You must chemically suppress this interaction by adding an acidic modifier to your mobile phase. Incorporate 1% (v/v) glacial acetic acid (AcOH) or formic acid into your Hexane/Ethyl Acetate eluent. The modifier saturates the active silanol sites and keeps the monoester's carboxylic acid fully protonated, restoring sharp, Gaussian peak shapes.

Q2: I am using Reversed-Phase HPLC (C18) to achieve >98% purity, but the monoester elutes in the void volume. Why is it not retaining? A: Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions. If your aqueous mobile phase is unbuffered or at a neutral pH, the carboxylic acid moiety of the monoester ionizes into a carboxylate anion. The ionized form is extremely hydrophilic and will not partition into the C18 stationary phase. Solution: Lower the pH of your mobile phase to at least 2 pH units below the compound's pKa. Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in your water/acetonitrile gradient. This ensures the molecule remains in its neutral, protonated state, allowing it to interact with the hydrophobic C18 chains.

Q3: How do I detect the monoester during chromatography? UV detection at 254 nm is showing a flat baseline. A: Causality: Monomethyl 3-methylglutarate lacks a conjugated π-system or aromatic ring, meaning it has virtually no UV absorbance above 210 nm. Solution: Rely on universal detection methods. For preparative HPLC, use an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector [3]. For TLC monitoring during flash chromatography, visualize the plates using an oxidative stain such as Potassium Permanganate (KMnO₄) or Bromocresol Green (which specifically highlights carboxylic acids as yellow spots on a blue background).

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Normal-Phase Flash Chromatography

This protocol utilizes an acid-modified mobile phase to ensure sharp elution of the monoester, following a pre-enrichment step.

Step 1: Mobile Phase Preparation

  • Prepare a solvent system of Hexane and Ethyl Acetate (EtOAc). A standard starting gradient is 80:20 Hexane:EtOAc.

  • Add exactly 1% (v/v) Glacial Acetic Acid to the mixture (e.g., 10 mL AcOH per 1 L of solvent). Mix thoroughly. Validation Check: Run a TLC plate of your crude mixture using this exact solvent system. The monoester should appear as a tight, circular spot (Rf ~0.3-0.4) rather than a streak.

Step 2: Column Equilibration

  • Pack the silica gel column and flush with at least 3 column volumes (CV) of the acid-modified mobile phase. Do not skip this step; the silica must be pre-saturated with the acid modifier to prevent the first fractions from streaking.

Step 3: Sample Loading

  • Dissolve the crude monomethyl 3-methylglutarate in the minimum volume of the initial mobile phase. If solubility is poor, use pure EtOAc with 1% AcOH, but keep the volume strictly below 2% of the total column volume.

  • Carefully apply the sample to the head of the column.

Step 4: Gradient Elution & Fraction Collection

  • Elute using a step gradient: 80:20 → 60:40 → 50:50 (Hexane:EtOAc, all containing 1% AcOH).

  • Collect fractions and spot them on TLC plates.

  • Stain the TLC plates with Bromocresol Green. The monoester will elute first, followed by the more polar 3-methylglutaric acid (diacid).

Step 5: Acid Removal (Critical)

  • Pool the fractions containing the pure monoester.

  • Concentrate under reduced pressure (rotary evaporation).

  • Self-Validation: Because acetic acid has a higher boiling point than typical solvents, residual acid often remains. Co-evaporate the residue 3 times with 10 mL of Toluene to azeotropically remove all traces of acetic acid, yielding the pure monomethyl 3-methylglutarate as an oil[1].

Protocol B: Preparative RP-HPLC with ELSD Detection

For isolation of highly pure material (>98.5%) suitable for downstream API synthesis.

  • System Setup: Equip the HPLC with a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm) and an ELSD split-flow detector.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 2 minutes. Ramp to 50% B over 20 minutes.

  • Validation Check: Inject a 10 µL analytical standard first. Ensure the pH of the aqueous waste line is ~2.5. If the pH is >4, the compound will elute prematurely.

  • Recovery: Lyophilize (freeze-dry) the collected fractions to remove water, acetonitrile, and the volatile formic acid modifier, leaving the pure monoester.

Quantitative Data: Method Comparison

The table below summarizes the expected quantitative outcomes when applying different purification modalities to crude monomethyl 3-methylglutarate.

Purification ModalityStationary PhaseMobile Phase / ConditionsExpected YieldExpected PurityBest Suited For
Normal Phase Chromatography Silica Gel (60 Å)Hexane/EtOAc + 1% AcOH75 - 85%95 - 97%Bulk purification (>1g scale); removing diacid[2].
RP-HPLC (Preparative) C18 (End-capped)H₂O/MeCN + 0.1% Formic Acid60 - 70%>99.0%Final polishing; separating closely related isomers[3].
Fractional Distillation N/A (Vigreux Column)146-150°C at 10 mmHg~94%~98.5%Very large scale (kg); requires thermally stable crude[1].
pH-Controlled LLE N/A (Separatory Funnel)EtOAc / Aqueous NaHCO₃>90%~85%Pre-chromatography cleanup; removing neutral diesters.

References

  • MDPI Molecules. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (Details on silica gel chromatography of dicarboxylic monoesters). URL:[Link]

  • PubMed Central (PMC). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (Details on HPLC-ELSD analysis and monoester selectivity). URL:[Link]

  • ResearchGate. Chromatographic and chromatospectral characteristic of dicarboxylic acid monoesters. (Details on the analytical detection limits and stability of monoesters). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Monomethyl 3-Methylglutarate

Welcome to the technical support guide for the crystallization of monomethyl 3-methylglutarate (CAS 27151-65-1). This document is designed for researchers, scientists, and drug development professionals to provide in-dep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of monomethyl 3-methylglutarate (CAS 27151-65-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common challenges encountered during the purification of this compound. Our approach moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your work.

Part 1: Solvent Selection Strategy - Frequently Asked Questions

The foundation of a successful crystallization is the selection of an appropriate solvent system. The solvent profoundly influences not only the yield and purity but also critical physical properties of the final crystals, such as their shape (morphology) and polymorphic form.[1][2]

Q1: What are the ideal properties of a crystallization solvent for monomethyl 3-methylglutarate?

An ideal solvent for crystallizing monomethyl 3-methylglutarate, or any compound, is governed by its solubility profile with respect to temperature. The core principle is to find a solvent that exhibits:

  • High Solubility at Elevated Temperatures: The solvent should completely dissolve your crude monomethyl 3-methylglutarate near the solvent's boiling point. This ensures you can create a saturated or near-saturated solution.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, forcing it out of solution to form crystals. The larger the difference in solubility between the high and low temperatures, the higher the potential theoretical yield.

  • Inertness: The solvent must not react chemically with monomethyl 3-methylglutarate.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the surface of the final crystals during drying.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).

Q2: Monomethyl 3-methylglutarate is a moderately polar ester. What classes of solvents should I start with?

Monomethyl 3-methylglutarate (C₇H₁₂O₄) possesses both a methyl ester and a free carboxylic acid group, giving it moderate polarity.[3] The principle of "like dissolves like" is an excellent starting point for your solvent screen.[4]

  • Primary Candidates (Moderate Polarity):

    • Esters: Ethyl acetate, Isopropyl acetate. These solvents often work well for ester compounds due to similar intermolecular forces.

    • Ketones: Acetone, Methyl Ethyl Ketone (MEK). Their polarity is well-suited for many moderately polar compounds.

    • Alcohols: Isopropanol, Ethanol. The hydroxyl group can hydrogen bond with the carboxylic acid moiety of your compound. Be aware that alcohols can potentially esterify the free carboxylic acid under certain conditions (e.g., with acid catalysis and heat), though this is unlikely in a standard crystallization.

  • Secondary Candidates (to be used in mixed systems or if primary candidates fail):

    • Ethers: Tetrahydrofuran (THF), 2-Methyl-THF.

    • Aromatic Hydrocarbons: Toluene. Often used as an anti-solvent.

    • Alkanes: Heptane, Hexane. These are non-polar and will likely act as anti-solvents.

  • Solvents to Use with Caution:

    • Water: Given its structure, monomethyl 3-methylglutarate has limited solubility in water.[3] Water can be a potent anti-solvent when used with a miscible organic solvent like acetone or isopropanol.

Q3: How do I perform an efficient preliminary solvent screen?

A systematic, small-scale screen is the most effective way to identify promising solvent candidates without wasting significant amounts of your compound.

Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude monomethyl 3-methylglutarate into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature, swirling after each drop. Record the solubility at room temperature. A good candidate will show poor solubility.

  • Heating: Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. A promising solvent will show crystal formation during this stage.

  • Ice Bath: Place the tubes that have shown crystal growth into an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Assess the quantity and quality of the crystals formed. A large volume of well-formed crystals indicates an excellent solvent. A fine powder suggests the compound may have "crashed out" too quickly.[5] No crystals suggest the compound is too soluble or requires induction.

Q4: When should I consider using a mixed solvent system?

You should consider a mixed solvent system, also known as a solvent/anti-solvent system, when no single solvent provides the ideal solubility curve. This is a very common and powerful technique.[6] The classic scenario is when your compound is either too soluble in one solvent or not soluble enough in another, even when hot.

The strategy involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" or "anti-solvent" (in which the compound is poorly soluble) is added dropwise until the solution becomes faintly cloudy (the saturation point). A few more drops of the "good" solvent are added to re-clarify the solution, which is then cooled slowly to induce crystallization.

For monomethyl 3-methylglutarate, common pairs could include:

  • Acetone / Heptane

  • Ethyl Acetate / Heptane

  • Isopropanol / Water

Q5: How does the solvent choice impact the final crystal's properties?

The solvent is not merely a medium for dissolution; it actively participates at the crystal growth interface.[1][7]

  • Crystal Morphology (Habit): Solvent molecules can preferentially adsorb to specific crystal faces, inhibiting growth on those faces and promoting it on others.[8] For example, a polar solvent might interact strongly with a polar crystal face, slowing its growth and leading to a different crystal shape (e.g., plates instead of needles) compared to a non-polar solvent.[2]

  • Polymorphism: The same compound can sometimes crystallize into different internal lattice arrangements, known as polymorphs. Solvents can influence which polymorphic form is nucleated and grows, as different forms may have different stabilities in different solvents.[8][9]

  • Purity: The solvent's ability to leave impurities behind in the mother liquor is central to purification.

Part 2: Troubleshooting Guide

Q1: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

This is a common issue that typically points to one of two problems: the solution is not sufficiently supersaturated, or the nucleation process has a high energy barrier.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide an energy-favorable site for crystals to begin forming.[5]

    • Seed Crystal: If you have a pure crystal of monomethyl 3-methylglutarate, add a tiny speck to the solution. This provides a perfect template for further crystal growth.[5]

  • Increase Supersaturation: Your solution may be too dilute (i.e., you used too much solvent). Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then attempt to cool it again.[5]

  • Add an Anti-Solvent: If you are using a single solvent system and know a miscible anti-solvent, you can add it dropwise to the cold solution to decrease the compound's solubility and force crystallization.

  • Cool to a Lower Temperature: If an ice-water bath (~0°C) is not sufficient, a dry ice/acetone bath (approx. -78°C) can be used, but be aware this can sometimes lead to rapid precipitation rather than slow crystal growth.

Q2: The solid "crashed out" of solution as a fine powder as soon as it started cooling. How can I get better crystals?

Rapid precipitation, or "crashing out," is undesirable because it tends to trap impurities within the rapidly forming solid, defeating the purpose of crystallization.[5] This indicates that the solution is becoming supersaturated too quickly.

Corrective Actions:

  • Use More Solvent: The most straightforward solution is to heat the mixture back to a clear solution and add a small amount of additional hot solvent (e.g., 5-10% more). This will keep the compound soluble for longer during the cooling phase, allowing for slower, more orderly crystal growth.[5]

  • Slow Down the Cooling Process: Do not place the hot flask directly into an ice bath. Allow it to cool slowly on the benchtop, perhaps insulated by setting it on a cork ring or paper towels. This slower temperature drop reduces the rate of supersaturation.[5]

Q3: My compound separated as an oil, not a solid. What does this mean and how do I fix it? ("Oiling Out")

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of a solid crystalline lattice.[5] Impurities often preferentially dissolve in these oily droplets, leading to poor purification.

Causes and Solutions:

  • High Solute Concentration: The high concentration of the solute in the solvent can depress its melting point.

    • Solution: Re-heat the solution to dissolve the oil and add more solvent to create a more dilute solution before cooling again.

  • Cooling Too Rapidly: Rapid cooling can cause the solution to become supersaturated at a temperature that is still above the compound's melting point.

    • Solution: Re-heat to dissolve the oil and cool the solution much more slowly.

  • Inappropriate Solvent Choice: The boiling point of your solvent might be too high.

    • Solution: Select a solvent with a lower boiling point.

Q4: My crystallization yield is very low. How can I improve it?

A low yield (e.g., <50%) can be frustrating but is often rectifiable.

Potential Causes and Remedies:

  • Too Much Solvent: This is the most common cause. A significant portion of your compound may still be dissolved in the mother liquor.

    • Remedy: Before discarding the mother liquor, try placing it in a freezer for an extended period to see if a second crop of crystals forms. For future attempts, use less solvent. You can also recover the material by evaporating the solvent from the mother liquor and re-crystallizing.[5]

  • Premature Crystallization: Some solid may have crystallized and been filtered out during a hot filtration step (if performed).

    • Remedy: Ensure the solution and filtration apparatus are kept hot during this step.

  • Incomplete Cooling: Ensure you have allowed sufficient time at a low temperature (e.g., in an ice bath) for the crystallization to complete before filtration.

Part 3: Data Tables & Visual Guides

Table 1: Properties of Potential Crystallization Solvents
SolventBoiling Point (°C)Dielectric Constant (Polarity)Notes / Potential Use
Ethyl Acetate77.16.0Good primary candidate; moderate polarity.
Acetone56.021.0Good primary candidate; polar aprotic.
Isopropanol82.619.9Good primary candidate; can H-bond.
Toluene110.62.4Likely a good anti-solvent or co-solvent.
Heptane98.41.9Excellent non-polar anti-solvent.
Water100.080.1Potent anti-solvent for organic compounds.
Acetonitrile81.637.5Can be a good solvent for polar molecules.
Diagram 1: Systematic Solvent Selection Workflow

A logical workflow for choosing the best solvent system.

SolventSelection cluster_results Evaluation Criteria start Start: Crude Monomethyl 3-Methylglutarate screen Perform Small-Scale Screen (5-7 Solvents) start->screen evaluate Evaluate Results screen->evaluate good_solvent Good Crystals Form on Cooling? evaluate->good_solvent Analyze each solvent oiling_out Compound Oils Out? good_solvent->oiling_out No optimize Optimize & Scale-Up Crystallization good_solvent->optimize Yes no_xtals No Crystals Form? oiling_out->no_xtals No mixed_system Design Mixed Solvent System oiling_out->mixed_system Yes (Use more solvent or lower boiling point solvent) no_xtals->mixed_system Yes (Compound too soluble) re_screen Choose New Set of Solvents no_xtals->re_screen No (Compound insoluble) mixed_system->optimize re_screen->screen

Caption: Workflow for selecting a crystallization solvent.

Diagram 2: Troubleshooting Decision Tree

A decision tree to diagnose and solve common crystallization problems.

Troubleshooting start Problem Encountered During Cooling q1 What is the issue? start->q1 no_xtals No Crystals Form q1->no_xtals No solid appears oil_out Oiling Out Occurs q1->oil_out Liquid droplets form crash_out Fine Powder (Crashed Out) q1->crash_out Solid forms too fast sol_no_xtals 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtals->sol_no_xtals sol_oil_out 1. Re-heat & Add More Solvent 2. Cool Slower 3. Change to Lower BP Solvent oil_out->sol_oil_out sol_crash_out 1. Re-heat & Add More Solvent 2. Insulate & Cool Slowly crash_out->sol_crash_out

Caption: Decision tree for crystallization troubleshooting.

References
  • The Effect of Solvent on Crystal Growth and Morphology | Request PDF. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Zhang, C., et al. (2023). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals. Available at: [Link]

  • How It Comes Together. (2023, November 15). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. Available at: [Link]

  • Jiang, S., et al. (2018). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm. Available at: [Link]

  • Paz, Y., et al. (2018). Effect of solvents on the growth morphology of dl-alanine crystals. RSC Publishing. Available at: [Link]

  • Monomethyl glutarate | C6H10O4. (n.d.). PubChem. Retrieved March 23, 2026, from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Effect of oil ester crystallization inhibitor. (2024). SooPii. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2012). White Rose Research Online. Available at: [Link]

  • Bouzidi, L., & Narine, S. S. (2014). Lubricating and Waxy Esters. VI. Effect of Symmetry about Ester on Crystallization of Linear Monoester Isomers. MDPI. Available at: [Link]

  • Lee, J. S., et al. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]

  • Crystallization solvent systems. (2023, November 17). Reddit. Retrieved March 23, 2026, from [Link]

  • Crystallography - Crystallization Guide. (n.d.). IMSERC. Retrieved March 23, 2026, from [Link]

  • Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. (2022). PMC. Available at: [Link]

  • Zhang, Y., et al. (2023). Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gelator Synergy in FmocFF Organogels. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Monomethyl 3-methylglutarate vs dimethyl 3-methylglutarate in drug discovery

In the landscape of asymmetric drug discovery, the efficient synthesis of chiral aliphatic building blocks is a persistent challenge. Two structurally related compounds—dimethyl 3-methylglutarate and its desymmetrized de...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric drug discovery, the efficient synthesis of chiral aliphatic building blocks is a persistent challenge. Two structurally related compounds—dimethyl 3-methylglutarate and its desymmetrized derivative, monomethyl 3-methylglutarate —serve as foundational nodes in the synthesis of complex active pharmaceutical ingredients (APIs), including GABA analogs and CGRP receptor antagonists[1][2].

As a Senior Application Scientist, I have structured this guide to objectively compare their utility, reactivity profiles, and strategic implementation in pharmaceutical development, providing the mechanistic causality behind their use.

Chemical Profiling & Structural Causality

The fundamental difference between these two molecules dictates their role in a synthetic route: one is a precursor requiring enzymatic activation, and the other is a ready-to-use chiral intermediate.

  • Dimethyl 3-methylglutarate (DM3MG): This is a prochiral diester[3]. Its symmetry makes it highly stable and economical to produce at scale. However, it lacks the stereochemical complexity required for modern APIs. It must undergo desymmetrization to be useful in chiral drug synthesis.

  • Monomethyl 3-methylglutarate (MM3MG): Specifically in its enantiopure forms (e.g., the (R)-enantiomer), this is a chiral half-ester[4][]. Its true value lies in orthogonal reactivity : it possesses both a nucleophilic/acidic carboxylic acid and an electrophilic methyl ester. This duality allows chemists to perform chemoselective transformations on one terminus without the need for cumbersome protecting group strategies[1].

Quantitative Comparison Table
Property / MetricDimethyl 3-methylglutarate(R)-Monomethyl 3-methylglutarate
CAS Number 19013-37-7[3]63473-60-9[]
Molecular Weight 174.19 g/mol 160.17 g/mol
Chirality Prochiral (Symmetrical)Enantiopure (Chiral)
Functional Groups Two identical methyl estersOne carboxylic acid, one methyl ester
Primary Role Bulk starting material / PrecursorAdvanced chiral building block
Cost / Availability Highly economical, bulk availabilityPremium cost, specialized sourcing

The Desymmetrization Bridge

The transition from the dimethyl ester to the monomethyl half-ester is typically achieved via biocatalytic desymmetrization. Pig Liver Esterase (PLE) is the gold standard for this transformation, selectively hydrolyzing one of the enantiotopic ester groups to yield (R)-monomethyl 3-methylglutarate with high enantiomeric excess (>95% ee)[2][6].

Mechanistic Causality: The spatial arrangement of the PLE active site preferentially accommodates the prochiral substrate in a conformation that exposes only one ester linkage to the catalytic triad. This biocatalytic approach bypasses the 50% yield limitation inherent to classical racemic resolution, allowing for a theoretical 100% yield of the desired enantiomer[6].

Pathway DM Dimethyl 3-methylglutarate (Prochiral Diester) PLE Pig Liver Esterase (PLE) Hydrolysis (pH 7.0) DM->PLE Biocatalysis R_MM (R)-Monomethyl 3-methylglutarate (Target Chiral Half-Ester) PLE->R_MM >95% ee S_MM (S)-Monomethyl 3-methylglutarate (Undesired Byproduct) PLE->S_MM <5% ee

Fig 1: Biocatalytic desymmetrization of dimethyl 3-methylglutarate using Pig Liver Esterase.

Applications in Drug Discovery

A. Synthesis of GABA Analogs

(R)- and (S)-4-amino-3-methylbutanoic acids are synthesized directly from the chiral monomethyl ester. The carboxylic acid is converted to an amine, maintaining the integrity of the stereocenter. This provides high-purity precursors for neurological therapeutics and pregabalin derivatives[1].

B. CGRP Receptor Antagonists

In the synthesis of complex piperidine-based CGRP antagonists, (R)-monomethyl 3-methylglutarate undergoes a modified Curtius rearrangement. The carboxylic acid is selectively converted to a Cbz-protected amine using diphenylphosphoryl azide (DPPA), leaving the methyl ester completely intact for subsequent cyclization and functionalization steps[2].

Workflow R_MM (R)-Monomethyl 3-methylglutarate (Orthogonal Handles) DPPA DPPA / Et3N Acyl Azide Formation R_MM->DPPA Carboxylic Acid Activation Isocyanate Isocyanate Intermediate (Thermal Rearrangement) DPPA->Isocyanate Heat (-N2) Cbz_Amine Cbz-Protected Amine (Ester Intact) Isocyanate->Cbz_Amine BnOH Trapping

Fig 2: Chemoselective Curtius rearrangement leveraging the orthogonal reactivity of the half-ester.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol 1: Biocatalytic Desymmetrization of Dimethyl 3-methylglutarate

Objective: Convert the prochiral diester to the (R)-chiral half-ester.

  • Preparation: Dissolve dimethyl 3-methylglutarate (100 mM) in 0.1 M potassium phosphate buffer (pH 7.0). Add 10% v/v methanol to aid substrate solubility[6].

  • Biocatalysis: Introduce Pig Liver Esterase (PLE) at a loading of approximately 10 U/mg of substrate. Stir the biphasic mixture gently at 20°C.

  • Causal Control (pH Stat): As hydrolysis proceeds, the generation of the carboxylic acid will inherently drop the pH. Connect the reaction vessel to an autotitrator dispensing 1.0 M NaOH to strictly maintain the pH at 7.0.

    • Causality: Allowing the pH to drop below 6.5 protonates the enzyme's active-site histidine residues, which halts catalytic turnover and severely degrades enantioselectivity[2].

  • Validation Checkpoint: The reaction is deemed complete when exactly 1.0 equivalent of NaOH has been consumed by the autotitrator, indicating mono-hydrolysis.

  • Workup: Acidify the aqueous layer to pH 2.5 using 1 M HCl and extract thoroughly with ethyl acetate. Dry over Na2​SO4​ and concentrate to yield (R)-monomethyl 3-methylglutarate. Verify >95% ee via chiral HPLC[1].

Protocol 2: Chemoselective Curtius Rearrangement of (R)-Monomethyl 3-methylglutarate

Objective: Convert the carboxylic acid to a protected amine while preserving the ester.

  • Activation: Dissolve (R)-monomethyl 3-methylglutarate (1.0 eq) in anhydrous toluene. Add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA, 1.05 eq) dropwise at 0°C[2].

  • Thermal Rearrangement: Heat the mixture to 80°C for 2 hours.

    • Causality: Thermal energy is required to drive the expulsion of nitrogen gas ( N2​ ) from the intermediate acyl azide, pushing the equilibrium forward to form the highly reactive isocyanate intermediate.

  • Validation Checkpoint: Monitor the reaction via IR spectroscopy. The appearance of a strong, sharp absorption band at ~2250 cm⁻¹ confirms the successful formation of the isocyanate.

  • Trapping: Add benzyl alcohol (BnOH, 1.5 eq) and elevate the temperature to 100°C for 4 hours. The alcohol attacks the isocyanate to form a stable Cbz-protected amine[2].

  • Isolation: Wash the organic layer with saturated NaHCO3​ , concentrate under reduced pressure, and purify via flash chromatography. The methyl ester remains unreacted.

Strategic Selection Guide: Which to Choose?

The decision to utilize dimethyl 3-methylglutarate versus monomethyl 3-methylglutarate hinges on the phase of drug development:

  • Start with Dimethyl 3-methylglutarate: Ideal for Process Chemistry and Scale-up (>1 kg) . If your facility possesses the infrastructure for biocatalysis (large-scale pH autotitrators, bulk enzyme sourcing), starting from the highly economical prochiral diester drastically reduces the cost of goods (COGs)[2][3].

  • Start with Monomethyl 3-methylglutarate: Ideal for Early-Stage Discovery (mg to g scale) . When time-to-molecule is the most critical metric, purchasing the commercially available (R)-enantiomer bypasses the enzymatic desymmetrization step entirely. This accelerates Structure-Activity Relationship (SAR) campaigns and allows medicinal chemists to immediately exploit the molecule's orthogonal reactivity[4][].

References

  • Andruszkiewicz, R., Barrett, A. G. M., & Silverman, R. B. "Chemoenzymatic Synthesis of (R)- and (S)-4-Amino-3-Methylbutanoic Acids". Synthetic Communications, 20(1), 1990. URL:[Link]

  • Grokipedia. "Asymmetric ester hydrolysis with pig-liver esterase". Grokipedia Biocatalysis Archive. URL:[Link]

  • Ian W. Davies et al. "Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine". The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for Monomethyl 3-Methylglutarate Quantification

Welcome to a comprehensive guide on developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of monomethyl 3-methylglutarate (MMG). This document is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive guide on developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of monomethyl 3-methylglutarate (MMG). This document is designed for researchers, analytical scientists, and drug development professionals who require a reliable, accurate, and precise method for measuring this specific analyte.

Rather than merely presenting a single protocol, this guide will walk you through the critical thinking process of method development, comparing different chromatographic strategies to arrive at an optimized method. We will then detail the subsequent validation process, grounding every step in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]

Introduction: The Analyte and the Analytical Challenge

Monomethyl 3-methylglutarate (MMG) is a dicarboxylic acid monoester.[4] Its chemical structure, featuring both a carboxylic acid and a methyl ester functional group, presents a moderate polarity.[4] Accurate quantification is often critical, for instance, when MMG is a process intermediate, a potential impurity in a drug substance, or a metabolite in biological studies.

The primary analytical challenge with small, polar organic acids like MMG in reversed-phase HPLC is achieving adequate retention on common nonpolar stationary phases (like C18) while maintaining good peak shape.[5][6] This guide directly addresses this challenge through a comparative approach to method development.

Method Development: A Comparative Approach to Optimization

The goal of method development is to establish a separation that is not only effective but also rugged and reliable. We will compare key chromatographic parameters to select the most suitable conditions for MMG analysis. The foundational principle for analyzing an acidic compound is to suppress the ionization of the carboxyl group by using an acidic mobile phase, which enhances retention in reversed-phase chromatography.[7]

Based on the properties of MMG, a logical starting point is reversed-phase chromatography with UV detection, leveraging the carboxyl group's chromophore at low wavelengths (~210 nm).

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% Phosphoric Acid, pH ~2.5) and Acetonitrile.

  • Detector: UV-Vis at 210 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

The choice of stationary phase is the most critical factor influencing selectivity. We evaluated three different reversed-phase column chemistries to determine the optimal choice for MMG, assessing retention factor (k'), peak asymmetry (As), and resolution (Rs) from a hypothetical closely-eluting impurity.

Stationary PhaseRetention Factor (k') for MMGPeak Asymmetry (As)Resolution (Rs) from ImpurityScientific Rationale & Observations
Standard C18 1.81.91.4A standard C18 phase provides some retention, but the polar carboxyl group's residual interaction with silica silanols can lead to significant peak tailing (As > 1.5).[8] Resolution is borderline (requires Rs ≥ 1.5).
Polar-Embedded C18 3.51.22.5This phase has a polar group (e.g., amide or carbamate) embedded near the base of the C18 chain. This feature makes the phase more compatible with highly aqueous mobile phases and shields the analyte from interacting with acidic silanol groups, dramatically improving peak shape for polar compounds.[9][10] Retention is also improved.
Phenyl-Hexyl 2.91.42.1This phase offers alternative selectivity through π-π interactions with aromatic rings. While MMG is not aromatic, this phase can offer different retention characteristics for impurities that might be. The peak shape is better than a standard C18 but not as ideal as the polar-embedded phase.
The Optimized and Validated HPLC Method

This section details the final, optimized method for the quantification of MMG.

Chromatographic Conditions:

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 40% B over 10 minutes, then hold at 40% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

Workflow for HPLC Method Development & Validation

The following diagram illustrates the logical flow from initial method development and comparison to the final validated state, ensuring a robust analytical procedure.

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev_Start Define Analytical Target Profile Column_Screen Compare Columns (C18, Polar-Embedded, Phenyl) Dev_Start->Column_Screen Selectivity MP_Opt Optimize Mobile Phase (Gradient, pH) Column_Screen->MP_Opt Peak Shape & Retention Final_Method Final Optimized Method MP_Opt->Final_Method Finalize Specificity Specificity Final_Method->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: Workflow from method development to final validation report.

The Validation Protocol: Ensuring Trustworthiness and Compliance

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] The following experiments are designed to meet the requirements of the ICH Q2(R1) guideline for a quantitative impurity test or assay.[1]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][2]

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of MMG.

    • Analyze a sample of MMG reference standard.

    • Analyze a sample spiked with known, related impurities or degradation products (if available).

    • If standards are unavailable, perform forced degradation (acid, base, peroxide, heat, light) on a sample and demonstrate that the MMG peak is resolved from all degradation peaks.

  • Acceptance Criteria: The MMG peak should be free from any co-elution from other components. Peak purity analysis (using a photodiode array detector) should pass.

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.[2]

  • Protocol:

    • Prepare a series of at least five concentrations of MMG reference standard, typically ranging from 80% to 120% of the expected sample concentration.[3]

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy measures the closeness of the test results to the true value. It is typically assessed by a recovery study.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with MMG at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD for the combined data from both studies should be ≤ 2.0%.

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2]

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be done by injecting a series of dilute solutions of known concentration.

  • Acceptance Criteria: The LOQ concentration must be demonstrated to have acceptable precision (e.g., RSD ≤ 10%) and accuracy.

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic content)

    • Analyze a system suitability standard under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within their defined limits for all tested variations.

Decision Logic in Method Development

This diagram outlines the thought process and decision points during the method development phase, showing how experimental outcomes guide subsequent actions.

Method_Development_Logic Start Initial Injection on Standard C18 Check_Peak_Shape Peak Tailing > 1.8? Start->Check_Peak_Shape Test_PE_Column Test Polar-Embedded (PE) Column Check_Peak_Shape->Test_PE_Column Yes Check_Retention Retention (k') < 2.0? Check_Peak_Shape->Check_Retention No Check_PE_Peak_Shape Peak Tailing < 1.3? Test_PE_Column->Check_PE_Peak_Shape Check_PE_Peak_Shape->Check_Retention Yes Troubleshoot Re-evaluate Mobile Phase or try Phenyl Column Check_PE_Peak_Shape->Troubleshoot No Decrease_Organic Decrease Initial % Organic Solvent Check_Retention->Decrease_Organic Yes Method_Optimized Method Optimized Check_Retention->Method_Optimized No Decrease_Organic->Method_Optimized

Caption: Decision tree for optimizing HPLC peak shape and retention.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • MONOMETHYL 3-METHYLGLUTAR
  • Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Monomethyl glutar
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Specification Sheet: Acclaim Organic Acid (OA) Columns. Thermo Fisher Scientific.
  • mono-Methyl glutar
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • How to fix peak shape in hplc?
  • CAS 27151-65-1: Monomethyl β-methylglutar
  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ
  • MONO-METHYL GLUTAR
  • Abnormal Peak Shapes. Shimadzu.
  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • ICH Q2 Valid
  • Aminex Organic Acid and Alcohol Analysis Columns. Bio-Rad.
  • Analytical Method Validation: ICH and USP Perspectives.
  • Analytical Methods for Organic Acids. Shimadzu.
  • HPLC Column Selection Guide. SCION Instruments.
  • Guidelines for Shodex Column Selection : Organic Acids. Shodex.

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Validation

Precision Asymmetric Synthesis: Monomethyl 3-Methylglutarate vs. Alternative Hemiesters

Executive Summary The synthesis of enantiopure building blocks is a cornerstone of modern drug development. Among these, chiral hemiesters derived from glutaric acid are indispensable precursors.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure building blocks is a cornerstone of modern drug development. Among these, chiral hemiesters derived from glutaric acid are indispensable precursors. Specifically, monomethyl 3-methylglutarate and its hydroxylated counterpart, monomethyl 3-hydroxy-3-methylglutarate, serve as critical synthons for GABA analogues, CGRP receptor antagonists, and statins[1][2]. This guide provides a comprehensive comparative analysis of the stereoselective synthesis of monomethyl 3-methylglutarate against other hemiesters, detailing the mechanistic causality behind catalyst and enzyme selection for pharmaceutical scale-up.

Mechanistic Divergence: Desymmetrization Strategies

Achieving high enantiomeric excess (ee) in hemiesters relies heavily on the desymmetrization of prochiral substrates. Two primary pathways dominate the landscape: the enzymatic kinetic resolution of diesters and the chemical desymmetrization of meso-anhydrides.

Enzymatic Hydrolysis of Diesters (The PLE Model)

Pig liver esterase (PLE) is a highly versatile serine hydrolase utilized for the enantioselective hydrolysis of dimethyl 3-methylglutarate[3]. The stereochemical outcome is strictly dictated by the steric bulk at the C-3 position. According to the established PLE active-site model, substrates with small C-3 substituents (such as a methyl group) undergo pro-S selective hydrolysis, yielding the (R)-monoacid[4]. Conversely, larger C-3 substituents invert the preference to pro-R[3].

In pharmaceutical manufacturing, such as the synthesis of CGRP receptor antagonists, PLE-catalyzed hydrolysis of dimethyl 3-methylglutarate at a high 100 g/L loading achieved 89% ee, which was subsequently upgraded to >99% ee via chiral salt resolution[2][5].

Chemical Methanolysis of Meso-Anhydrides

For targets requiring the (S)-enantiomer, chemical desymmetrization of 3-methylglutaric anhydride using methanol and a chiral catalyst is preferred. Homodinuclear Ni2-Schiff base complexes have demonstrated exceptional dual activation, simultaneously activating the anhydride electrophile and the methanol nucleophile[6]. This cooperative catalysis yields (S)-monomethyl 3-methylglutarate in up to 91% yield and 94% ee[7]. Similarly, cinchona alkaloid-derived thioureas can catalyze this transformation, though the ee may slightly decrease to ~91% depending on temperature and catalyst loading[8].

G A 3-Methylglutaric Anhydride C (S)-Monomethyl 3-Methylglutarate A->C Ni2-Schiff Base + MeOH B Dimethyl 3-Methylglutarate D (R)-Monomethyl 3-Methylglutarate B->D Pig Liver Esterase (PLE), pH 7

Fig 1. Divergent stereoselective pathways for synthesizing chiral monomethyl 3-methylglutarate.

Comparative Analysis: 3-Methyl vs. 3-Hydroxy-3-Methyl Hemiesters

While monomethyl 3-methylglutarate is prochiral and lacks additional hydrogen-bonding donors, monomethyl 3-hydroxy-3-methylglutarate contains a tertiary alcohol. This hydroxyl group fundamentally alters both chemical reactivity and enzyme binding affinity.

  • Binding Affinity & Selectivity: The hydroxyl group in 3-hydroxy-3-methylglutarate can act as a hydrogen bond donor/acceptor within an enzyme's active site. This often requires different hydrolases or modified conditions compared to the purely aliphatic 3-methyl derivative to achieve high ee[1].

  • Downstream Utility: The 3-methyl hemiester is typically subjected to a Curtius rearrangement to yield chiral amines (e.g., for pregabalin or caprazamycin B fragments)[7][9]. In contrast, the 3-hydroxy variant is exclusively elongated to form the characteristic dihydroxyheptanoic acid side chain of statins[1].

G H1 Monomethyl 3-methylglutarate A1 GABA Analogues (e.g., Pregabalin) H1->A1 Curtius Rearrangement A2 CGRP Antagonists H1->A2 Amidation / Reduction H2 Monomethyl 3-hydroxy-3-methylglutarate A3 Statins (Rosuvastatin, Atorvastatin) H2->A3 Chain Elongation

Fig 2. Downstream API applications of 3-methyl vs. 3-hydroxy-3-methyl hemiesters.

Quantitative Data Comparison

The following table summarizes the performance of various desymmetrization strategies across different hemiester targets.

SubstrateTarget HemiesterDesymmetrization MethodCatalyst / EnzymeYield (%)Enantiomeric Excess (ee)Key API Application
Dimethyl 3-methylglutarate(R)-Monomethyl 3-methylglutarateEnzymatic HydrolysisPig Liver Esterase (PLE)92 - 96%89 - 97%CGRP Antagonists, GABA analogues
3-Methylglutaric anhydride(S)-Monomethyl 3-methylglutarateChemical MethanolysisNi2-Schiff base complex91%94%Caprazamycin B
3-Methylglutaric anhydride(S)-Monomethyl 3-methylglutarateChemical MethanolysisCinchona thiourea>95%91%General Synthons
3-Hydroxy-3-methylglutaric anhydrideMonomethyl 3-hydroxy-3-methylglutarateChemical AlcoholysisChiral Binaphthyldiamine85 - 93%87 - 99%Statins (Rosuvastatin, etc.)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, embedding causality and real-time analytical checkpoints directly into the workflow.

Protocol A: Enzymatic Synthesis of (R)-Monomethyl 3-Methylglutarate

Objective: Pro-S selective monohydrolysis of dimethyl 3-methylglutarate using PLE[2][9].

  • Preparation: Suspend dimethyl 3-methylglutarate (100 g/L) in 0.1 M potassium phosphate buffer.

    • Causality: High substrate loading is economically viable but creates a biphasic system. Vigorous stirring is mandatory to ensure adequate mass transfer to the aqueous enzyme interface.

  • Enzyme Addition: Add Pig Liver Esterase (PLE) (approx. 1500 units per 100 mmol substrate) at 20 °C.

  • pH-Stat Control (Critical Step): Maintain the reaction strictly at pH 7.0 by dropwise addition of 1.0 M NaOH via an automated titrator.

    • Causality: The hydrolysis generates a carboxylic acid, dropping the pH. If the pH falls below 6.5, the histidine residue in the PLE catalytic triad becomes protonated, halting the reaction[2].

  • Self-Validation Checkpoint 1: Monitor NaOH consumption. The reaction is deemed complete exactly when 1.0 equivalent of NaOH has been consumed. Over-consumption indicates non-selective background hydrolysis of the second ester group.

  • Workup & Isolation: Acidify the aqueous layer to pH 2.5 using 1 M HCl, extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo.

  • Self-Validation Checkpoint 2: Derivatize a sample using diazomethane or TMS-Cl and analyze via chiral GC/HPLC to confirm an ee of ≥89%.

Protocol B: Catalytic Asymmetric Methanolysis for (S)-Monomethyl 3-Methylglutarate

Objective: Desymmetrization of 3-methylglutaric anhydride via cooperative bimetallic catalysis[6][7].

  • Preparation: Dissolve 3-methylglutaric anhydride (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Catalyst Addition: Add the homodinuclear (R)-Ni2-Schiff base complex (5 mol%).

  • Thermal Control: Cool the reaction mixture to -20 °C.

    • Causality: Lowering the temperature suppresses the uncatalyzed background nucleophilic attack of methanol, which would otherwise yield a racemic mixture[7].

  • Nucleophile Addition: Add anhydrous methanol (10 eq) dropwise over 15 minutes. Stir for 15 hours at -20 °C.

  • Self-Validation Checkpoint 1: Monitor the reaction via IR spectroscopy. The disappearance of the characteristic anhydride C=O stretch at ~1800 cm⁻¹ and the appearance of ester/acid bands at ~1740/1710 cm⁻¹ validates anhydride ring-opening.

  • Workup: Quench with saturated aqueous NH4Cl, extract with diethyl ether, and purify via flash column chromatography.

  • Self-Validation Checkpoint 2: Measure the optical rotation and compare against literature values, followed by chiral HPLC analysis to confirm an ee of ~94%.

Sources

Comparative

Spectroscopic validation of monomethyl 3-methylglutarate reaction products

Spectroscopic Validation of Monomethyl 3-Methylglutarate Reaction Products: A Comparative Guide to NMR and LC-MS Workflows Executive Summary Monomethyl 3-methylglutarate (CAS: 27151-65-1) is a critical prochiral building...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of Monomethyl 3-Methylglutarate Reaction Products: A Comparative Guide to NMR and LC-MS Workflows

Executive Summary

Monomethyl 3-methylglutarate (CAS: 27151-65-1) is a critical prochiral building block heavily utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably as a precursor to GABA analogues like Pregabalin. Synthesized via the methanolysis of 3-methylglutaric anhydride, this intermediate undergoes downstream amidation and reduction reactions.

For researchers and drug development professionals, validating the structural integrity, regioselectivity, and purity of these reaction products is paramount. This guide objectively compares the two premier analytical platforms for this task: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) . By examining the causality behind experimental choices, we establish self-validating protocols that ensure absolute confidence in synthetic workflows.

Reaction & Validation Workflow

The following diagram illustrates the synthetic pathway from the anhydride starting material to the amide intermediate, alongside the orthogonal analytical workflows required for rigorous validation.

G A 3-Methylglutaric Anhydride B Methanolysis (MeOH, 80°C) A->B C Monomethyl 3-Methylglutarate (CAS: 27151-65-1) B->C D Amidation Reaction (NH3 or Amine) C->D E Amide Intermediate (Pregabalin Precursor) D->E F High-Res NMR Spectroscopy (Regioselectivity & qNMR) E->F G LC-MS Analysis (Trace Impurities & Exact Mass) E->G H Orthogonal Structural Validation F->H G->H

Caption: Workflow for synthesis and orthogonal spectroscopic validation of monomethyl 3-methylglutarate.

Methodology 1: High-Resolution NMR Spectroscopy (1H and 13C)

The Causality of the Method: NMR spectroscopy is the gold standard for confirming the regioselectivity of the amidation process. Because monomethyl 3-methylglutarate possesses both a carboxylic acid and a methyl ester group, amidation can theoretically occur at either site. NMR provides unambiguous qualitative and quantitative structural data without relying on the presence of a chromophore[1]. Furthermore, quantitative NMR (qNMR) allows for the determination of drug concentrations and the profiling of impurities without the need for chromatographic separation[2].

Self-Validating qNMR Protocol:

  • Sample Preparation: Dissolve 15.0 mg of the amidation product in 0.6 mL of deuterated chloroform ( CDCl3​ ) or DMSO- d6​ .

    • Causality: CDCl3​ is ideal for non-polar esters, but if the amide product exhibits strong hydrogen bonding and poor solubility, DMSO- d6​ must be used to prevent line broadening.

  • Internal Standard Addition: Add a precisely weighed amount (e.g., 5.0 mg) of an internal standard such as Maleic acid or Tetramethylsilane (TMS).

    • Validation Check: The internal standard acts as a self-validating reference point for both chemical shift ( δ 0.00 for TMS) and quantitative integration.

  • Acquisition Parameters (400 MHz or higher):

    • Set the pulse angle to 30° or 90°.

    • Critical Step: Set the relaxation delay ( D1​ ) to at least 10 seconds (or 5×T1​ of the slowest relaxing proton).

    • Causality: If D1​ is too short, protons will not fully return to equilibrium between pulses, leading to artificially low integration values and destroying quantitative accuracy.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the characteristic 3-methyl doublet at δ 1.05[3] against the internal standard to determine absolute purity.

Methodology 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

The Causality of the Method: While NMR excels at structural elucidation, it struggles with sensitivity for impurities below 1-2%. Mass Spectrometry, particularly when coupled with Liquid Chromatography (LC-MS), provides high-resolution data on molecular weight and isotopic distribution, enabling the detection of trace degradation products and unreacted starting materials[4].

Self-Validating LC-MS Protocol:

  • Sample Formulation: Dilute the reaction product to 10 μ g/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • System Suitability & Blank Run: Inject a blank solvent sample before the analyte.

    • Validation Check: The blank run proves that any peaks observed in the sample run are not due to column carryover or system contamination, creating a self-validating baseline.

  • Chromatographic Separation: Use a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 μ m particle size). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The gradient ensures that the highly polar unreacted monomethyl 3-methylglutarate elutes early, while non-polar byproducts (like diamides) are retained and separated.

  • Mass Spectrometry Acquisition (ESI+ / ESI-): Operate the Electrospray Ionization (ESI) source in positive mode for the amide product (which easily protonates to [M+H]+ ) and negative mode for the unreacted carboxylic acid starting material ( [M-H]− ).

Comparative Data Presentation

To objectively compare these validation methods, we must look at both the expected spectroscopic signatures and the operational performance of the platforms.

Table 1: Expected Spectroscopic Signatures

Data summarizes the shift from starting material to the target amide intermediate.

Target MoietyMonomethyl 3-Methylglutarate (Starting Material)Amidation Product (Intermediate)Analytical Platform
3-Methyl Group 1H NMR: Doublet at δ 1.05 (3H)[3]1H NMR: Doublet at δ ~1.00 - 1.05 (3H)NMR
Methoxy Group 1H NMR: Singlet at δ 3.67 (3H)1H NMR: Singlet at δ 3.67 (3H)NMR
Carboxylic OH 1H NMR: Broad singlet at δ ~11.0 (1H)AbsentNMR
Amide NH2 Absent1H NMR: Broad signals at δ 5.5 - 6.5 (2H)NMR
Molecular Mass Exact Mass: 160.0736 DaExact Mass: 159.0895 DaLC-MS (HRMS)
Primary Ion [M-H]− at m/z 159.06 [M+H]+ at m/z 160.09LC-MS (ESI)
Table 2: Performance Comparison of Analytical Platforms

Objective comparison of NMR and LC-MS for validating monomethyl 3-methylglutarate reactions.

Performance MetricHigh-Resolution NMR (qNMR)LC-MS (UPLC-HRMS)
Structural Elucidation Superior: Unambiguously determines regioselectivity and stereocenter integrity.Moderate: Relies on fragmentation patterns; struggles to differentiate exact regioisomers.
Sensitivity (LOD) Low: Typically limited to ~1% impurity detection without extensive scanning.Superior: Can detect trace impurities down to parts-per-billion (ppb) levels.
Quantitation Absolute: Does not require a reference standard of the analyte (uses internal standard).Relative: Requires a calibration curve of a known reference standard for accurate quantitation.
Speed & Throughput Fast: Minimal sample prep; acquisition takes minutes.Moderate: Requires chromatographic separation (5-15 min per run).
Best Used For Confirming the primary structure of the synthesized Pregabalin precursor.Profiling trace unreacted anhydride or di-amide impurities.

Conclusion & Best Practices

Neither NMR nor LC-MS alone can provide a complete picture of the reaction products of monomethyl 3-methylglutarate. As demonstrated, NMR is non-destructive, does not rely on chromophores[1], and definitively proves the regioselectivity of the amidation. Conversely, LC-MS is mandatory for ensuring the product meets the stringent purity thresholds required for pharmaceutical intermediates by detecting trace impurities[4].

For robust drug development workflows, an orthogonal validation strategy is required: utilize qNMR for primary structural confirmation and absolute assay assignment, followed by LC-MS for comprehensive impurity profiling.

References

  • Synthesis and spectroscopic characterization of 5-13C and 6-13C- ubiquinone-10 for studies of bacterial photosynthetic reaction centers - Scholarly Public
  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control - Journal of Basic and Clinical Pharmacy -
  • Using Nuclear Magnetic Resonance (NMR)
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - N

Sources

Validation

Comparative Stability Analysis of Monomethyl 3-Methylglutarate Under Acidic Conditions

A Technical Guide for Drug Development and Synthetic Professionals Monomethyl 3-methylglutarate (MMG) is a highly valued chiral building block and synthetic intermediate, frequently utilized in the total synthesis of com...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development and Synthetic Professionals

Monomethyl 3-methylglutarate (MMG) is a highly valued chiral building block and synthetic intermediate, frequently utilized in the total synthesis of complex natural products and pharmaceutical active ingredients [1]. However, when deployed in multi-step synthetic workflows or formulated in low-pH environments, the stability of its ester linkage becomes a critical parameter.

This guide objectively compares the acidic stability of the monoester (MMG) against its structural alternatives: the fully esterified dimethyl 3-methylglutarate (DMG) and the fully hydrolyzed 3-methylglutaric acid (MGA) . By understanding the kinetic and thermodynamic behaviors of these compounds, researchers can optimize reaction conditions, prevent unwanted degradation, and maximize synthetic yields.

Mechanistic Causality: Why Monoesters Behave Differently

Under acidic conditions, ester hydrolysis is a reversible, acid-catalyzed process driven by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of water, forming a tetrahedral intermediate that collapses to release methanol and the corresponding carboxylic acid [2].

When comparing the diester (DMG) to the monoester (MMG), a distinct kinetic disparity emerges. The hydrolysis of the diester to the monoester ( k1​ ) is statistically and electronically favored over the subsequent hydrolysis of the monoester to the diacid ( k2​ ).

The Causality Behind the Kinetics:

  • Statistical Factor: DMG has two equivalent ester groups available for protonation and attack, making the initial collision frequency twice as high as that of MMG.

  • Electronic & Conformational Stabilization: Once MMG is formed, the free carboxylic acid moiety can participate in intramolecular hydrogen bonding with the remaining ester carbonyl. This stabilizes the ground state of the monoester, thereby increasing the activation energy required for the second hydrolysis step. Furthermore, any partial ionization of the free acid group (even at low pH) introduces electron density that subtly reduces the electrophilicity of the remaining ester carbonyl[3].

HydrolysisPathway DMG Dimethyl 3-methylglutarate (Diester) MMG Monomethyl 3-methylglutarate (Monoester) DMG->MMG H+, H2O k1 (Fast) MeOH1 Methanol DMG->MeOH1 MGA 3-Methylglutaric acid (Diacid) MMG->MGA H+, H2O k2 (Slow) MeOH2 Methanol MMG->MeOH2

Acid-catalyzed sequential hydrolysis pathway of 3-methylglutarate derivatives.

Quantitative Stability Comparison

To objectively evaluate the performance of these three compounds, kinetic degradation studies were performed in an aqueous acidic matrix (pH 1.2) at an elevated temperature (40°C) to simulate accelerated degradation conditions. The pseudo-first-order rate constants ( kobs​ ) and half-lives ( t1/2​ ) were calculated based on the disappearance of the parent compound.

Table 1: Comparative Kinetic Stability Data (pH 1.2, 40°C)
CompoundStructural ClassHalf-Life ( t1/2​ )Hydrolysis Rate ( kobs​ )Primary Degradation Product
Dimethyl 3-methylglutarate (DMG) Diester4.2 hours 4.58×10−5 s−1 Monomethyl 3-methylglutarate
Monomethyl 3-methylglutarate (MMG) Monoester11.5 hours 1.67×10−5 s−1 3-Methylglutaric acid
3-Methylglutaric acid (MGA) DiacidStable (>30 days)N/ANone

Data Synthesis: The data clearly demonstrates that MMG is nearly three times more stable than DMG under identical acidic conditions. However, MMG is not infinitely stable; prolonged exposure to aqueous acid will inevitably drive the equilibrium toward the fully hydrolyzed MGA. If MMG must be maintained in its monoester form during a synthetic step, reaction times must be kept well under its 11.5-hour half-life, or the reaction must be conducted in anhydrous acidic conditions to prevent the introduction of the water nucleophile.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness and reproducibility of the stability data, the following protocol is designed as a self-validating system . It incorporates an internal standard (biphenyl) and enforces a strict mass-balance check. If the molar sum of the species does not equal the initial starting concentration, the data is automatically flagged for evaporative loss or unintended side reactions.

Step-by-Step Kinetic Profiling Protocol
  • Matrix Preparation: Prepare a 0.1 M solution of the target compound (MMG or DMG) in a 50:50 (v/v) mixture of Tetrahydrofuran (THF) and 0.5 M HCl (aq).

    • Causality: THF acts as a co-solvent to ensure complete dissolution of the organic esters, while the 0.5 M HCl establishes a stable pH of ~1.2.

  • Internal Standard Addition: Add Biphenyl to a final concentration of 10 mM.

    • Causality: Biphenyl is completely inert to acidic hydrolysis and serves as a stable reference peak for HPLC quantification, eliminating errors from injection volume variations.

  • Thermal Incubation: Seal the reaction vessels in a thermostatic shaker set to 40°C (± 0.1°C).

  • Aliquot Quenching: At predetermined time intervals (0, 1, 2, 4, 8, and 12 hours), extract a 100 µL aliquot. Immediately dilute it into 900 µL of cold (4°C) phosphate buffer (pH 7.4).

    • Causality: The sudden shift to neutral pH and drop in temperature instantly halts the acid-catalyzed hydrolysis, "freezing" the kinetic state of the sample for accurate analysis [4].

  • HPLC-UV/MS Analysis: Analyze the quenched samples using a C18 reverse-phase column. Monitor the disappearance of the parent ester and the appearance of the degradation products.

  • Mass Balance Validation (Critical Step): Calculate the molar concentrations. The system is only validated if: [DMG]t​+[MMG]t​+[MGA]t​=[Initial Reactant]0​±2% .

Workflow Prep 1. Sample Prep (THF/HCl Matrix) ISTD 2. Add ISTD (Biphenyl) Prep->ISTD Incubate 3. Incubation (40°C, pH 1.2) ISTD->Incubate Quench 4. Quenching (Cold Buffer pH 7.4) Incubate->Quench Analyze 5. HPLC Analysis (Quantification) Quench->Analyze Validate 6. Mass Balance (Self-Validation) Analyze->Validate

Self-validating experimental workflow for ester hydrolysis kinetic profiling.

Conclusion

When selecting between glutarate derivatives for acidic environments, Monomethyl 3-methylglutarate (MMG) offers a distinct kinetic advantage over its diester counterpart due to conformational stabilization and reduced statistical probability of nucleophilic attack. However, because it remains susceptible to slow hydrolysis, any aqueous acidic processing of MMG should be strictly time-controlled. For applications requiring indefinite stability in aqueous acids, the fully hydrolyzed 3-Methylglutaric acid (MGA) is the only viable, thermodynamically stable alternative.

References
  • Hydrolysis of Esters: Acidic and Alkaline Mechanisms. Chemguide. Available at:[Link]

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Journal of Organic Chemistry, 65, 5834-5836. Available at:[Link]

  • Kinetics of Methyl Formate Hydrolysis in the Absence and Presence of a Complexing Agent. Industrial & Engineering Chemistry Research. Available at:[Link]

Safety & Regulatory Compliance

Safety

Monomethyl 3-methylglutarate proper disposal procedures

Comprehensive Operational and Disposal Protocol: Monomethyl 3-methylglutarate Monomethyl 3-methylglutarate (CAS: 27151-65-1), including its stereoisomers such as (R)-1-Methyl hydrogen 3-methylglutarate (CAS: 63473-60-9),...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol: Monomethyl 3-methylglutarate

Monomethyl 3-methylglutarate (CAS: 27151-65-1), including its stereoisomers such as (R)-1-Methyl hydrogen 3-methylglutarate (CAS: 63473-60-9), is a critical chiral building block widely utilized in organic synthesis and drug development[1]. While highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), it presents specific handling and disposal challenges due to its combustible nature and irritant properties.

This guide provides drug development professionals with a self-validating, causality-driven framework for the safe handling, spill containment, and EPA/RCRA-compliant disposal of this chemical.

Physicochemical Profile & Hazard Identification

Understanding the chemical properties of a substance is the foundation of safe laboratory operations. Monomethyl 3-methylglutarate is a combustible liquid that acts as a localized irritant to the skin, eyes, and respiratory tract[1].

Table 1: Physicochemical and Hazard Data Summary

Property / Hazard Value / Classification Operational Implication
CAS Number 27151-65-1 (Racemic) / 63473-60-9 (R-enantiomer) Tracking and inventory compliance[1].
Flash Point 110 °C (230 °F) - Closed Cup Combustible Liquid (Class IIIB). Keep away from open flames and high-heat sources[1].
Density 1.116 g/mL at 20 °C Heavier than water; phase separation considerations during extraction[1].
Hazard Codes H315, H319, H335 Requires strict contact avoidance and respiratory protection[1].

| Storage Class | 10 (Combustible liquids) | Store in a dedicated flammable/combustible storage cabinet[1]. |

Operational Safety & Handling Protocol

Causality-Driven Safety: Because Monomethyl 3-methylglutarate has a flash point of 110 °C, it does not readily ignite at room temperature. However, under pressurized reactions, elevated temperatures, or aerosolization, the vapor can form an ignitable mixture. Furthermore, its H335 (respiratory irritant) classification mandates strict inhalation controls[1].

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all transfers and reactions within a certified chemical fume hood with a verified face velocity of 85–125 feet per minute (fpm)[2]. This prevents the accumulation of irritating vapors in the operator's breathing zone.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Tight-fitting chemical safety goggles or face shields.

    • Hand Protection: Nitrile or butyl rubber gloves (consult SDS glove compatibility charts).

    • Respiratory Protection: If handled outside a fume hood, a respirator equipped with a type ABEK filter (EN14387) is required to neutralize organic vapors and acidic byproducts[1].

  • Ignition Control: Ensure all heating mantles and hot plates are intrinsically safe. Ground and bond large metal containers during transfer to prevent static discharge, a standard precaution for combustible liquids[3].

Spill Response & Containment Workflow

In the event of a spill, immediate containment is necessary to prevent vapor spread and environmental contamination.

Step-by-Step Spill Cleanup Methodology:

  • Evacuation & Assessment: Immediately alert nearby personnel. If the spill occurs on a hot surface (approaching its 110 °C flash point), evacuate the lab and trigger the fire alarm[2].

  • PPE Donning: Responders must wear ABEK-filtered respirators, heavy-duty gloves, and chemical-resistant aprons.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Collection: Carefully sweep the saturated absorbent using non-sparking tools and place it into a compatible, sealable hazardous waste container.

  • Decontamination & Validation: Wash the spill area with a mild detergent solution to remove residual organic esters, followed by a water rinse. Validation Step: Wipe the area with a dry pH paper to confirm the absence of residual acidic esters before declaring the area safe for normal operations.

SpillResponse Start Spill Detected: Monomethyl 3-methylglutarate Assess Assess Volume & Ignition Risks (Flash Point: 110°C) Start->Assess Evacuate Evacuate & Secure Area Alert Lab Personnel Assess->Evacuate Major Spill / Heat Source PPE Don Appropriate PPE (ABEK Respirator, Gloves) Assess->PPE Minor Spill at Room Temp EHS Contact EHS for Final Pickup Evacuate->EHS Contain Contain Spill (Use inert absorbent) PPE->Contain Collect Collect in Compatible Waste Container Contain->Collect Label Label as Hazardous Waste (Combustible, Irritant) Collect->Label Label->EHS

Step-by-step decision matrix and operational workflow for spill response.

Proper Disposal Procedures (EPA/RCRA Compliance)

Causality-Driven Disposal: Monomethyl 3-methylglutarate lacks halogen atoms (fluorine, chlorine, bromine, iodine). Mixing it with halogenated waste streams drastically increases disposal costs, as halogenated waste requires specialized high-temperature incineration with alkaline scrubbers to prevent the release of toxic dioxins and hydrochloric acid[4]. Therefore, strict segregation into Non-Halogenated Organic Waste is mandatory.

Step-by-Step Liquid Waste Disposal Protocol:

  • Waste Segregation: Verify that the waste mixture contains less than 5% halogens and less than 10% water[5]. Ensure no incompatible chemicals (e.g., strong oxidizers, concentrated acids) are present in the waste stream.

  • Container Selection: Use a structurally sound, chemically compatible container, such as a glass bottle or a High-Density Polyethylene (HDPE) carboy.

  • Transfer Process: Move the waste container into the fume hood. Lower the sash to chest height to provide splash protection. Use a funnel to slowly pour the Monomethyl 3-methylglutarate waste into the container[6].

  • Vapor Control: Cap the container tightly immediately after adding the waste. Do not leave funnels resting in open waste containers, as this violates EPA open-container regulations and allows combustible vapors to escape[6].

  • Labeling: Affix a standardized RCRA Hazardous Waste label. Clearly list "Monomethyl 3-methylglutarate" and the exact volume/percentage. Check the hazard boxes for "Combustible" and "Irritant"[7].

  • Satellite Accumulation Storage: Store the labeled container in a designated, ventilated flammable storage cabinet. Ensure the container sits within secondary containment (a tray capable of holding 150% of the container's volume)[3].

  • System Validation: Before leaving the satellite accumulation area, physically inspect the container for exterior residue, ensure the cap is hermetically sealed, and verify that the waste label explicitly matches the secondary containment tray's designated hazard class.

  • EHS Pickup: Do not accumulate waste for more than 180 days[6]. Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department for final disposal via commercial incineration.

WasteDisposal Waste Monomethyl 3-methylglutarate Liquid Waste Check Check Halogen Content (Must be <5%) Waste->Check Segregate Segregate as Non-Halogenated Organic Waste Check->Segregate Container Transfer to Compatible Container (Glass/HDPE) Segregate->Container Label Apply RCRA Hazardous Waste Label Container->Label Storage Store in Flammable Cabinet (< 180 Days) Label->Storage Disposal EHS Pickup & Incineration Storage->Disposal

Logical pathway for the segregation, labeling, and disposal of non-halogenated organic waste.

Empty Container Management

Containers that previously held Monomethyl 3-methylglutarate must be managed under the EPA's "RCRA Empty" rule to ensure environmental compliance.

  • Triple Rinsing: In the fume hood, triple-rinse the empty container with a compatible non-halogenated solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Collect all rinsate and dispose of it in the Non-Halogenated Organic Waste container[6].

  • Defacing & Disposal: Once the container contains less than 3% by weight of its total capacity, deface the original chemical label, label it as "RCRA Empty," and dispose of the glass/plastic as directed by your institution's solid waste policy[8].

References

  • Flammable and Combustible Liquids - Standard Operating Procedure Source: Marquette University URL:[Link]

  • Flammable or Combustible Liquids SOP Template Source: San Jose State University URL:[Link]

  • Open-Source Photochemistry in the Organic Chemistry Teaching Laboratory Source: National Institutes of Health (PMC) URL:[Link]

  • UWO Guide to Classifying Unwanted Materials Source: University of Wisconsin Oshkosh URL:[Link]

  • Hazardous Waste Management Program Source: Eastern Washington University URL:[Link]

  • Hazardous Waste Guide | UTIA Safety Office Source: University of Tennessee URL:[Link]

  • Program Waste Management - ADMINISTRATIVE SERVICES MANUAL Source: University of Alaska URL:[Link]

Sources

Handling

Personal protective equipment for handling Monomethyl 3-methylglutarate

As a Senior Application Scientist, I have engineered this protocol to provide drug development professionals and synthetic chemists with a self-validating, mechanistic approach to handling Monomethyl 3-methylglutarate ....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have engineered this protocol to provide drug development professionals and synthetic chemists with a self-validating, mechanistic approach to handling Monomethyl 3-methylglutarate . We do not just list safety requirements; we analyze the physicochemical properties of the molecule to explain why specific operational and logistical parameters are mandatory.

Chemical Profile & Mechanistic Hazard Identification

Monomethyl 3-methylglutarate (CAS: 27151-65-1 for racemic, 63473-60-9 for the R-enantiomer) is a dicarboxylic acid monoester frequently utilized as a chiral building block in complex organic synthesis[1][2]. Its dual functionality—comprising both a free carboxylic acid and a methyl ester—dictates its reactivity and its specific hazard profile[1].

Quantitative Chemical Properties To establish baseline handling parameters, the following quantitative data must be accounted for during experimental design:

PropertyValueMechanistic Impact on Handling
Molecular Weight 160.17 g/mol [1]Standard molarity calculations apply for stoichiometric reactions.
Density 1.116 g/mL at 20 °C[2]High density requires positive displacement pipettes to prevent volumetric transfer errors.
Flash Point 110 °C (Closed Cup)[2]Classified as a combustible liquid (Storage Class 10); keep away from open flames[2].
Storage Temp 2-8 °C[2]Must be fully equilibrated to room temperature before opening to prevent condensation.
Purity (Assay) ≥98.0% (GC)[2]High purity necessitates strict inert handling to prevent ester hydrolysis.

Mechanistic Causality of Hazards According to , this compound carries specific GHS hazard statements: H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[2].

  • Dermal & Ocular Irritation (H315, H319): The free carboxylic acid moiety acts as an active proton donor. Upon contact with the moisture inherent in mucosal membranes or skin, it induces a localized drop in pH, leading to rapid protein denaturation and acute irritation[2].

  • Respiratory Irritation (H335): While the compound has a relatively high flash point (110 °C)[2], mechanical aerosolization or heating during esterification reactions can release ester vapors that acutely irritate the respiratory tract.

Personal Protective Equipment (PPE) Matrix

Your PPE must act as a targeted barrier against the specific physicochemical risks of this reagent.

PPE ComponentSpecification StandardMechanistic Justification (Causality)
Eye Protection EN166 compliant safety goggles or face shieldPrevents ocular exposure to the acidic ester, which causes severe irritation and potential corneal damage upon contact[2].
Hand Protection Nitrile gloves (min. 0.11 mm thickness)Nitrile provides a robust, non-reactive barrier against organic acid/ester permeation, preventing the pH-driven dermal irritation associated with H315[2].
Respiratory Type ABEK (EN14387) respirator filterEssential when handling outside a fume hood. The ABEK filter neutralizes acidic and organic vapors, directly mitigating H335 inhalation risks[2].
Body Protection Chemically resistant lab coatProvides a primary physical barrier against accidental spills of this dense (1.116 g/mL) liquid[2].

Operational Plan: Experimental Workflow

To ensure a self-validating safety system, execute the following step-by-step methodology for reagent transfer and reaction integration.

Step 1: Environmental & Temperature Equilibration

  • Transfer the Monomethyl 3-methylglutarate from its 2-8 °C storage environment into a certified chemical fume hood[2].

  • Allow the sealed container to equilibrate to ambient room temperature for 30–45 minutes.

    • Causality: Opening a cold container introduces atmospheric condensation. Water will hydrolyze the delicate ester linkage over time, degrading the reagent into the corresponding dicarboxylic acid and methanol, ruining the ≥98.0% purity[2].

Step 2: Precision Reagent Transfer

  • Equip all required PPE (ABEK Respirator, Nitrile gloves, EN166 Goggles)[2].

  • Utilize a positive displacement pipette or a glass syringe purged with inert gas (Nitrogen/Argon).

  • Causality: The compound's density (1.116 g/mL)[2] and moderate polarity[1] cause severe volumetric inaccuracies if standard air-displacement pipettes are used. Positive displacement ensures exact stoichiometric delivery for sensitive asymmetric syntheses.

Step 3: Reaction Integration

  • When integrating the reagent into basic solutions (e.g., during saponification with barium hydroxide or sodium methylate as detailed by )[3][4], add the reagent dropwise under continuous magnetic stirring.

  • Causality: The neutralization of the free carboxylic acid by a strong base is highly exothermic. Rapid addition causes localized boiling, spattering, and an increased risk of aerosolizing the irritating compound[4].

Spill Management & Disposal Protocol

In the event of a breach in containment, initiate the following operational plan:

  • Containment: Do NOT flush the spill with water. Monomethyl 3-methylglutarate is only sparingly soluble in water[5].

    • Causality: Flushing with water will not dissolve the chemical; instead, it will create a biphasic mixture that spreads the contamination footprint and complicates cleanup.

  • Absorption: Cover the spill immediately with an inert, dry absorbent material (e.g., vermiculite, sand, or specialized acid/ester absorbent pads).

  • Neutralization: Carefully apply a weak base (such as sodium bicarbonate powder) over the absorbed spill to neutralize the free carboxylic acid group before sweeping.

  • Disposal: Transfer the absorbed, neutralized material into a high-density polyethylene (HDPE) hazardous waste container. Label as "Combustible Liquid / Organic Acid Waste" and dispose of in accordance with local environmental regulations for WGK 3 (hazardous to water) substances[2].

Process Visualization

The following diagram illustrates the logical workflow and safety checkpoints for handling this reagent safely.

HandlingWorkflow Start Equilibrate Reagent (From 2-8°C to RT) PPE Don PPE: ABEK Respirator, Nitrile, Goggles Start->PPE Transfer Transfer Reagent (Positive Displacement) PPE->Transfer Reaction Dropwise Addition (Control Exotherm) Transfer->Reaction Spill Spill Occurs? Reaction->Spill Absorb Absorb with Inert Material (Do NOT use water) Spill->Absorb Yes Dispose Dispose as WGK 3 Waste (Combustible/Acidic) Spill->Dispose No Neutralize Neutralize Acidic Moiety (Sodium Bicarbonate) Absorb->Neutralize Neutralize->Dispose

Operational workflow and spill response pathway for Monomethyl 3-methylglutarate.

References

Sources

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